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(R)-2,2-Binaphthyl-14-crown-4

Cat. No.: B13734826
M. Wt: 456.6 g/mol
InChI Key: BMLMXHGEPZIPDK-GDLZYMKVSA-N
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Description

Significance of Chirality in Molecular Recognition and Asymmetric Catalysis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. The two mirror-image forms of a chiral molecule are called enantiomers. In biological systems, this "handedness" is critical; for instance, the amino acids that make up proteins are almost exclusively of one enantiomeric form. This inherent chirality in biological receptors, such as enzymes, means they often interact differently with the two enantiomers of a chiral substrate. This specificity is crucial for biological function and is a key principle in drug design, as different enantiomers of a drug can have vastly different therapeutic effects or toxicities.

In synthetic chemistry, chirality is central to asymmetric catalysis, where a small amount of a chiral catalyst is used to produce a large quantity of a single enantiomer of a product. This has revolutionized the synthesis of complex molecules like pharmaceuticals. Chiral catalysts create a specific three-dimensional environment that favors the formation of one enantiomer over the other, a process known as asymmetric induction.

Overview of Crown Ethers in Host-Guest Chemistry

Crown ethers, discovered by Charles J. Pedersen in the 1960s, are cyclic chemical compounds that consist of a ring containing several ether groups. tandfonline.comunibo.it Their name is derived from the resemblance of their molecular models to a crown. The key feature of crown ethers is their ability to act as "hosts" in what is known as host-guest chemistry. unibo.it The central cavity of the crown ether is lined with oxygen atoms, which can coordinate with cations, acting as a binding site. tandfonline.com

The size of the crown ether's cavity determines which cation it can bind most effectively, leading to selective complexation. This ability to selectively bind and transport ions has made crown ethers valuable in various applications, including as phase-transfer catalysts, where they can transport ionic reagents into organic phases, thereby increasing reaction rates. tandfonline.com

Introduction to Binaphthyl Scaffolds in Asymmetric Induction

The 1,1'-binaphthyl unit is a prominent scaffold in the field of asymmetric synthesis. It is composed of two naphthalene (B1677914) rings joined by a single bond. Due to steric hindrance between the hydrogen atoms at the 8 and 8' positions, rotation around this single bond is restricted. When the 2 and 2' positions are substituted with sufficiently bulky groups, this restricted rotation gives rise to stable, non-interconverting enantiomers, a form of chirality known as atropisomerism.

This rigid and well-defined chiral environment makes binaphthyl derivatives, such as BINOL and BINAP, highly effective as chiral ligands in a vast number of asymmetric catalytic reactions. researchgate.net By coordinating to a metal center, the binaphthyl scaffold creates a chiral pocket that directs the approach of reactants, leading to high levels of enantioselectivity in the products formed. researchgate.net

Contextualization of (R)-2,2-Binaphthyl-14-crown-4 within Chiral Macrocyclic Receptors

This compound is a specific example of a chiral macrocyclic receptor that integrates the features of both crown ethers and binaphthyl scaffolds. It consists of a 14-membered crown ether ring that is fused to an (R)-configured 1,1'-binaphthyl unit. This structure imparts both the ion-binding capability of the crown ether and the chiral recognition properties of the binaphthyl group.

The relatively small 14-crown-4 ring size suggests a preference for smaller cations. The (R)-binaphthyl unit acts as a chiral barrier, creating a dissymmetric binding cavity. This allows the molecule to differentiate between the enantiomers of chiral guest molecules, particularly primary ammonium (B1175870) salts, which can form hydrogen bonds with the ether oxygens within the chiral environment. While specific research on the 14-crown-4 derivative is limited, related, larger binaphthyl crown ethers have been extensively used as chiral stationary phases in chromatography for the separation of racemic mixtures of amino acids and other primary amines. The principle of chiral recognition relies on the differential stability of the diastereomeric complexes formed between the chiral host and each enantiomer of the guest.

Table 1: Properties of this compound

PropertyValue
Chemical FormulaC₃₀H₃₂O₄
CAS Number128778-82-5
Molecular Weight456.57 g/mol
Chirality(R)-atropisomeric
Ring Size14-membered crown-4

This table presents basic properties of the compound.

Historical Development and Evolution of Binaphthyl Crown Ethers

The development of binaphthyl crown ethers is a direct result of the pioneering work of Donald J. Cram, who, along with Pedersen and Jean-Marie Lehn, was awarded the Nobel Prize in Chemistry in 1987 for their work on "host-guest" chemistry. oaes.ccfujifilm.com Following Pedersen's discovery of crown ethers, Cram envisioned and then synthesized a series of chiral crown ethers by incorporating the stereogenic 1,1'-binaphthyl unit into the macrocyclic ring. oaes.cc

This innovation, beginning in the 1970s, was a significant leap forward as it introduced the concept of chiral recognition into crown ether chemistry. oaes.cc Cram's group systematically studied the ability of these chiral hosts to discriminate between enantiomers of guest molecules, such as amino acid esters, through liquid-liquid extraction and transport experiments. koreascience.kr These studies demonstrated that the stability of the host-guest complex was dependent on a complementary stereochemical relationship.

Over the years, the design of binaphthyl crown ethers has evolved, with researchers synthesizing derivatives with different ring sizes and substituents on the binaphthyl unit to fine-tune their recognition properties. This has led to the development of highly effective chiral selectors for chromatography and sensors for chiral molecules.

Table 2: Enantiomeric Recognition by a Binaphthyl Crown Ether Analogue This table shows the separation factors (α) for the resolution of various amino acid ester perchlorate (B79767) salts using a chiral stationary phase based on a binaphthyl crown ether. A higher α value indicates better chiral recognition.

Amino Acid Ester GuestSeparation Factor (α)
Phenylalanine methyl ester1.36
Tyrosine methyl ester1.45
Tryptophan methyl ester2.14
Valine methyl ester1.25

Data adapted from studies on related binaphthyl crown ether stationary phases to illustrate the principle of chiral recognition.

Research Gaps and Future Directions in Chiral Crown Ether Design

Despite significant progress, there are still research gaps and exciting future directions in the field of chiral crown ethers. One area of ongoing research is the development of new synthetic methodologies to create more complex and functionally diverse chiral macrocycles. researchgate.net This includes the incorporation of different chiral scaffolds and the introduction of responsive units that allow for the modulation of binding properties with external stimuli like light or pH.

A major challenge is achieving high enantioselectivity for a broader range of guest molecules beyond primary ammonium salts. Designing receptors with tunable cavities and multiple interaction sites is key to addressing this. Furthermore, the development of water-soluble chiral crown ethers is crucial for applications in biological systems and for the recognition of biomolecules in their native environment.

For smaller ring systems like this compound, there is a need for more fundamental studies to fully characterize their complexation properties and explore their potential in areas like asymmetric catalysis, where the smaller, more rigid cavity might offer unique selectivity. The design of new chiral macrocycles with enhanced binding affinities and selectivities continues to be a vibrant area of research, with potential applications in sensing, separations, and catalysis. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32O4 B13734826 (R)-2,2-Binaphthyl-14-crown-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H32O4

Molecular Weight

456.6 g/mol

IUPAC Name

(5R)-5-(2-naphthalen-2-ylnaphthalen-1-yl)-1,4,8,11-tetraoxacyclotetradecane

InChI

InChI=1S/C30H32O4/c1-2-8-25-22-26(11-10-23(25)6-1)28-13-12-24-7-3-4-9-27(24)30(28)29-14-17-33-19-18-31-15-5-16-32-20-21-34-29/h1-4,6-13,22,29H,5,14-21H2/t29-/m1/s1

InChI Key

BMLMXHGEPZIPDK-GDLZYMKVSA-N

Isomeric SMILES

C1COCCOCC[C@@H](OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

C1COCCOCCC(OCCOC1)C2=C(C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Synthetic Methodologies and Strategic Enantiopure Construction of R 2,2 Binaphthyl 14 Crown 4

Retrosynthetic Analysis of the (R)-2,2'-Binaphthyl-14-crown-4 Macrocycle

A retrosynthetic analysis of (R)-2,2'-Binaphthyl-14-crown-4 reveals two primary disconnection points. The first involves the ether linkages of the crown ether ring, and the second is the axial chirality of the 1,1'-binaphthyl unit. This analysis suggests that the synthesis can be approached by first constructing the enantiomerically pure (R)-1,1'-bi-2-naphthol (BINOL) derivative, which serves as the chiral scaffold. Subsequently, the polyether chain can be introduced and cyclized to form the 14-membered crown ether ring.

A common retrosynthetic approach starts from the target macrocycle and disconnects the ether bonds, leading back to an enantiomerically pure (R)-BINOL derivative and a linear polyether chain with suitable leaving groups, such as tosylates or halides. rug.nl The stereochemistry of the final product is dictated by the chirality of the initial BINOL precursor.

Key Synthetic Routes to the Binaphthyl Moiety

The cornerstone of synthesizing (R)-2,2'-Binaphthyl-14-crown-4 is the preparation of the enantiomerically pure binaphthyl core. This is typically achieved through two main strategies: asymmetric coupling or the resolution of racemic mixtures.

Asymmetric Coupling Strategies

Asymmetric oxidative coupling of 2-naphthol (B1666908) derivatives is a direct and atom-economical method for constructing the chiral binaphthyl backbone. rsc.org This approach avoids the need for pre-functionalized starting materials. Various catalytic systems have been developed to achieve high enantioselectivity in these coupling reactions.

For instance, copper catalysts in conjunction with chiral ligands, such as (R)-BINAM, have been shown to be effective. rsc.org Iron(II)-diphosphine oxide complexes have also been utilized to catalyze the enantioselective aerobic oxidative coupling of 2-naphthol derivatives, yielding BINOLs with good enantiomeric excess. mdpi.com Another notable method involves the use of a macrocyclic Cu(II) complex, which has demonstrated good yields and enantioselectivities in the asymmetric oxidative coupling of 2-naphthols. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is another powerful tool for the asymmetric synthesis of biaryl compounds. mdpi.com Chiral palladium complexes, particularly those with phosphine (B1218219) ligands like (S)-BisNap-Phos, have been successfully employed to achieve high yields and enantiomeric excesses in the synthesis of binaphthyl derivatives. mdpi.com Research has also explored the use of chiral phosphoramidite-stabilized palladium nanoparticles for asymmetric Suzuki C-C coupling reactions, achieving excellent enantioselectivity. nih.gov

Catalyst System Ligand Reaction Type Yield Enantiomeric Excess (ee) Reference
CuCl(R)-BINAMAsymmetric Oxidative Couplingup to 80%High rsc.org
Fe(II)-diphosphine oxideChiral diphosphine oxideAsymmetric Oxidative Couplingup to 98%60-85% mdpi.com
Macrocyclic Cu(II) complexBINANAsymmetric Oxidative Coupling70-96%68-74% mdpi.com
Palladium complex(S)-BisNap-PhosSuzuki-Miyaura Couplingup to 98%up to 71% mdpi.com
Palladium nanoparticlesChiral phosphoramiditeSuzuki-Miyaura Couplingup to 85%>99% nih.gov

Resolution Techniques for Binaphthyl Precursors

An alternative to asymmetric synthesis is the resolution of a racemic mixture of binaphthyl precursors. This can be achieved through various methods, including the formation of diastereomeric derivatives with a chiral resolving agent.

One common technique involves the reaction of racemic BINOL with a chiral auxiliary to form diastereomers that can be separated by chromatography or crystallization. For example, racemic 2,2'-bis(bromomethyl)-1,1'-binaphthyl can be resolved using (R)-1,1'-binaphthalene-2,2'-diol to form diastereomeric dioxacyclophanes, which can then be separated. Another approach is the kinetic resolution of racemic binaphthyl derivatives. This involves the use of a chiral catalyst that preferentially reacts with one enantiomer, leaving the other enantiomer enriched. For instance, the kinetic resolution of binaphthyl amino alcohols has been reported. researchgate.net

More recently, methods involving molecularly imprinted polymers (MIPs) have been developed for the chiral resolution of binaphthylamines, offering a selective and sensitive analytical method. nih.gov

Macrocyclization Techniques for the Crown Ether Ring Formation

Once the enantiopure binaphthyl diol is obtained, the final step is the formation of the crown ether ring. This macrocyclization reaction is often challenging due to the entropic penalty of bringing the two ends of the linear precursor together and the potential for competing intermolecular polymerization. acs.orgcdnsciencepub.com To favor the desired intramolecular cyclization, specific techniques are employed.

Template-Directed Synthesis Approaches

Template-directed synthesis is a powerful strategy to promote macrocyclization. numberanalytics.comnumberanalytics.com In this approach, a metal cation is used as a template to pre-organize the linear precursor into a conformation that favors ring closure. numberanalytics.comnumberanalytics.com The cation coordinates to the oxygen atoms of the polyether chain, effectively bringing the reactive ends into proximity and facilitating the intramolecular reaction. researchgate.net The size of the metal ion often dictates the size of the resulting crown ether ring. rsc.org For the synthesis of 14-membered crown ethers like (R)-2,2'-Binaphthyl-14-crown-4, a suitable template ion would be used to guide the cyclization of the binaphthyl diol with the appropriate oligoethylene glycol derivative. The Williamson ether synthesis is a common reaction used in this context, where a diol reacts with a dihalide or ditosylate in the presence of a base and a template cation. numberanalytics.comacs.org

High-Dilution Methods

The high-dilution principle is a classic technique used to favor intramolecular reactions over intermolecular polymerization. wikipedia.org By carrying out the reaction at very low concentrations of the linear precursor, the probability of two molecules reacting with each other is significantly reduced, while the probability of the ends of the same molecule reacting remains constant. acs.orgwikipedia.org This is typically achieved by the slow addition of the reactants to a large volume of solvent, often using syringe pumps for precise control. acs.orgwikipedia.org While effective, this method can be resource-intensive due to the large solvent volumes required. cdnsciencepub.com To address this, alternative strategies like "phase separation" have been developed to mimic high-dilution conditions at higher concentrations. cdnsciencepub.com

Purification and Characterization Methodologies for Enantiopure Compounds

The verification of enantiomeric purity and the unambiguous determination of the three-dimensional structure are critical steps following the synthesis of a chiral molecule like (R)-2,2-Binaphthyl-14-crown-4. These are achieved through a combination of advanced separation and analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of enantiomeric purity. For binaphthyl crown ethers, this is often accomplished by using a chiral stationary phase (CSP). Interestingly, binaphthyl crown ethers themselves are frequently used to create CSPs for the separation of other racemic compounds, particularly those containing primary amino groups like amino acids. mdpi.comcolab.ws The principle relies on the formation of diastereomeric complexes between the chiral selector (the CSP) and the enantiomers of the analyte, leading to different retention times.

The enantiomeric excess of a synthesized batch of this compound can be determined by derivatizing it or by using a suitable chiral column capable of resolving the R and S enantiomers. The effectiveness of such separations depends on several factors, including the mobile phase composition, column temperature, and the specific nature of the CSP. nih.gov For instance, the resolution of α-amino acid enantiomers on a crown ether-based CSP is highly dependent on the type and concentration of organic and acidic modifiers in the mobile phase. nih.govsioc-journal.cn Supercritical fluid chromatography (SFC) has also emerged as a powerful and rapid technique for chiral separations using crown ether-based CSPs, capable of resolving amino acid racemates in minutes. mdpi.com

Table 1: Chromatographic Techniques for Chiral Purity Analysis of Binaphthyl Crown Ether Systems

Technique Chiral Stationary Phase (CSP) Type Typical Analytes Key Methodological Aspects
HPLC (R)- or (S)-Binaphthyl crown ether bonded to silica (B1680970) gel. nih.govsioc-journal.cn Racemic amino acids, primary amines. colab.ws Optimization of mobile phase (e.g., perchloric acid solution), flow rate, and column temperature is crucial for achieving baseline separation. nih.govsioc-journal.cn
HPLC Phenyl-substituted binaphthyl crown ether (e.g., CR-I (+)). nih.gov Peptide diastereomers. nih.gov Utilizes host-guest interactions, including hydrogen bonds and hydrophobic interactions, for chiral recognition. nih.gov

| SFC | Crown ether-based CSPs. mdpi.com | Underivatized α-amino acids. mdpi.com | Offers very fast separation times (e.g., < 3 minutes) with high resolution. mdpi.com |

Once enantiomeric purity is established, a suite of spectroscopic and diffraction methods is employed to confirm the covalent structure and absolute configuration of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for confirming the connectivity of the atoms. rsc.org For complex structures like binaphthyl crown ethers, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton correlations and definitively assign the signals corresponding to the binaphthyl backbone and the polyether ring. oaes.cc The C₂ symmetry of the molecule simplifies the spectra, but the introduction of functional groups or complexation with a guest can lead to desymmetrization, resulting in more complex spectra that provide valuable structural information. rsc.org Furthermore, ¹⁹F NMR can be a powerful tool for studying derivatives containing fluorine atoms, allowing for the tracking of reactions and interactions. mdpi.com

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight), is used to verify the elemental composition of the synthesized compound by providing a highly accurate mass-to-charge ratio (m/z). rsc.org Fast Atom Bombardment (FAB) mass spectrometry has been used to identify supramolecular complexes, such as pseudorotaxanes formed between a binaphthyl crown ether and an ammonium (B1175870) ion, by detecting the m/z of the intact host-guest complex. rsc.org

X-ray Crystallography : The most definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule is single-crystal X-ray diffraction. researchgate.netacs.org This technique requires growing a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise position of each atom in the crystal lattice. This provides unambiguous proof of the molecule's conformation, the dihedral angle between the naphthalene (B1677914) rings, the geometry of the crown ether loop, and, crucially, the (R) or (S) absolute configuration. oup.com The solid-state structures of related resorcinarene (B1253557) crown ethers and binaphthyl-containing rotaxanes have been successfully determined using this method, revealing details about intramolecular hydrogen bonding and host-guest arrangements. rsc.orgjyu.fi

Circular Dichroism (CD) Spectroscopy : This technique is particularly valuable for chiral molecules. It measures the differential absorption of left and right circularly polarized light. Chiral compounds like this compound will produce a characteristic CD spectrum, which is a spectroscopic fingerprint of its absolute configuration. It can be used to confirm that the desired enantiomer has been synthesized and can also provide insights into conformational changes upon complexation with guest molecules. nih.gov

Synthesis of Structurally Modified this compound Derivatives

The modification of the parent this compound structure is a key area of research aimed at tuning its physical properties and complexation behavior. Modifications can be made at the peripheral positions of the binaphthyl unit, within the polyether ring size, or by changing the heteroatoms of the ring itself.

Introducing functional groups onto the aromatic binaphthyl core can significantly alter the electronic properties, solubility, and steric environment of the crown ether. Direct functionalization of a pre-formed crown ether can be challenging, so these groups are often introduced onto the binaphthyl precursor before the final ring-closing step. rsc.org

Common strategies include electrophilic aromatic substitution reactions. For example, bromination can be used to introduce bromine atoms at various positions on the binaphthyl rings, such as the 3,3' or 6,6' positions of (R)-1,1'-bi(2-naphthol). rsc.org These bromo-derivatives serve as versatile synthetic handles for further transformations, such as the introduction of phenyl groups via Suzuki coupling or silyl (B83357) groups via lithiation and reaction with a silyl halide. sioc-journal.cnoup.com Ortho-lithiation followed by reaction with an electrophile (like DMF for formylation) is another powerful method to introduce functionalities at specific positions. acs.orgrug.nl

Table 2: Examples of Peripherally Functionalized Binaphthyl Crown Ether Precursors and Derivatives

Precursor Reagents/Reaction Functional Group Added Resulting Derivative Type
(R)-1,1'-bi(2-naphthol) N-Bromosuccinimide (NBS) -Br 3,3'-Dibromo- or 6,6'-Dibromo-binaphthol rsc.org
(R)-2,2'-Dibromo-1,1'-binaphthyl n-BuLi, then Me₃SiCl -Si(CH₃)₃ 2,2'-Bis(trimethylsilyl)-1,1'-binaphthyl oup.com
(R)-2,2'-Dimethoxy-1,1'-binaphthyl n-BuLi/TMEDA, then DMF, then NaBH₄, then PBr₃ -CH₂Br 3,3'-Bis(bromomethyl) derivative acs.orgrug.nl

The size of the polyether ring is a critical determinant of the crown ether's ion selectivity, following the principle of size matching between the cation and the cavity. pageplace.de Synthesizing analogues of this compound with different ring sizes involves reacting the (R)-1,1'-bi(2-naphthol) precursor with oligoethylene glycol chains of varying lengths.

The primary synthetic challenge is to favor the intramolecular cyclization that forms the desired monomeric crown ether over intermolecular polymerization, which leads to linear polymers or large, cyclic oligomers. The high-dilution technique is the classical approach to overcome this, where the reactants are added very slowly to a large volume of solvent to maintain a low concentration, thus favoring the intramolecular reaction pathway. Template-assisted synthesis is also common, where an alkali metal cation (like K⁺ or Cs⁺) whose size matches the target cavity is used as a template. researchgate.net The cation organizes the polyether chain around itself, pre-organizing the molecule for cyclization and increasing the yield of the desired crown ether. acs.org However, the synthesis of homologues with longer chains can still be troublesome, sometimes resulting in significant amounts of mono-alkylated, uncyclized intermediates. acs.orgrug.nl

Table 3: Ring Size Modifications of (R)-2,2-Binaphthyl Crown Ethers

Crown Ether Name Number of Ether Oxygens Ring Atoms Synthetic Precursor (Chain)
This compound 4 14 Diethylene glycol ditosylate
(R)-2,2-Binaphthyl-17-crown-5 fujifilm.com 5 17 Triethylene glycol ditosylate
(R)-2,2-Binaphthyl-20-crown-6 guidechem.com 6 20 Tetraethylene glycol ditosylate

Replacing one or more oxygen atoms in the crown ether ring with other heteroatoms, such as sulfur (to form a thiacrown ether), dramatically alters the ligand's properties. pageplace.de Sulfur is a "softer" donor atom than oxygen, which leads to a preference for complexing with softer metal ions like Ag⁺, Hg²⁺, and Pd²⁺, as opposed to the "hard" alkali and alkaline earth metals favored by traditional crown ethers. acs.orgresearchgate.net

The synthesis of binaphthyl-derived thiacrown ethers presents unique challenges. The templated cyclizations that are highly effective for oxo-crown ethers often fail when a thiolate is the nucleophile. acs.org A successful and generally applicable method involves the use of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). This combination generates cesium thiolates, which are effective nucleophiles for reaction with di-electrophiles, such as a binaphthol derivative bearing two mesylate or bromide leaving groups. acs.orgrug.nl Yields can be moderate due to factors like ring strain in smaller thiacrowns. acs.org

Table 4: Synthesis of Heteroatom-Substituted Binaphthyl Crown Ethers

Binaphthyl Precursor Heteroatom Source Base/Solvent Resulting Heterocycle Key Challenge
(R)-2,2'-Bis(2-(mesyloxy)ethoxy)-1,1'-binaphthyl acs.org Ethane-1,2-dithiol Cs₂CO₃ / DMF Dithia-14-crown-4 analogue Moderate yield due to ring strain. acs.org
(R)-2,2'-Bis(3-bromopropoxy)-1,1'-binaphthyl acs.org Propane-1,3-dithiol Cs₂CO₃ / DMF Dithia-16-crown-4 analogue Synthesis of the bromo-precursor can be sluggish. acs.orgrug.nl

Green Chemistry Approaches in the Synthesis of (R)-2,2'-Binaphthyl-14-crown-4

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like chiral crown ethers, aiming to reduce waste, improve energy efficiency, and utilize more environmentally benign reagents and conditions. While a specific, detailed green synthesis protocol for (R)-2,2'-Binaphthyl-14-crown-4 is not extensively documented, several approaches employed in the synthesis of related chiral macrocycles highlight the potential for greener routes.

One significant green strategy is the use of solvent-free or solvent-minimized reaction conditions. For the synthesis of some chiral macrocyclic 'aza-crown' ethers, a Schiff base condensation has been successfully carried out by simply grinding the reactants together at room temperature, which negates the need for solvents and often leads to more efficient reactions than solution-phase methods. mdpi.com Although not always applicable, this approach dramatically reduces waste. mdpi.com

Catalysis is a cornerstone of green chemistry, and the use of phase-transfer catalysts (PTCs) in the synthesis of chiral crown ethers is a notable example. PTCs can facilitate reactions between reactants in immiscible phases, often allowing for the use of water instead of organic solvents and milder reaction conditions. tandfonline.com Chiral crown ethers themselves, once synthesized, can act as efficient PTCs in various asymmetric transformations. tandfonline.commdpi.com For instance, BINOL-based azacrown ethers have been used as catalysts in the enantioselective Michael addition to produce α-aminophosphonates in ethanol, a greener solvent alternative. researchgate.net

Furthermore, the development of catalytic systems that avoid the use of precious metals is a key goal in green synthesis. Research has shown that crown ether-derived chiral BINOL catalysts can effectively catalyze reactions like the conjugate addition of alkenylboronic acids to enones without the need for precious metals. nih.gov

The following table summarizes some green chemistry approaches that have been applied in the synthesis of related chiral crown ethers and could be potentially adapted for the synthesis of (R)-2,2'-Binaphthyl-14-crown-4.

Green Chemistry PrincipleApplication in Chiral Crown Ether SynthesisPotential Benefit for (R)-2,2'-Binaphthyl-14-crown-4 Synthesis
Solvent-Free Reactions Schiff base condensation for aza-crown ethers by grinding. mdpi.comReduction or elimination of solvent waste, potentially higher reaction efficiency.
Alternative Energy Sources Microwave-assisted synthesis of dialdehyde (B1249045) precursors. mdpi.comFaster reaction times and improved energy efficiency.
Catalysis Use of phase-transfer catalysts (PTCs) for synthesis. tandfonline.comMilder reaction conditions, potential for using water as a solvent.
Use of Greener Solvents Ethanol used as a solvent in a BINOL-based azacrown ether catalyzed reaction. researchgate.netReplacement of hazardous organic solvents with a more benign alternative.
Atom Economy Catalytic asymmetric reactions with high enantioselectivity. nih.govReduced by-product formation and more efficient use of starting materials.

Molecular Recognition Mechanisms and Supramolecular Interactions of R 2,2 Binaphthyl 14 Crown 4

Principles of Host-Guest Chemistry with Chiral Crown Ethers

Host-guest chemistry describes the formation of complexes between two or more molecules or ions that are held together by forces other than covalent bonds. This molecular recognition is governed by the principle of complementarity, where the host and guest must have compatible shapes, sizes, and chemical functionalities.

Crown ethers are macrocyclic polyethers that act as hosts for a variety of guest molecules, particularly cations. The oxygen atoms lining the interior of the crown ether cavity create an electron-rich environment that can effectively bind positively charged guests through ion-dipole interactions. The selectivity of a crown ether for a particular cation is largely determined by the relative sizes of the ion and the host's cavity.

The introduction of a chiral element, such as the axially chiral binaphthyl group, transforms a standard crown ether into a chiral host capable of enantioselective recognition. The binaphthyl unit is configurationally stable and acts as a "chiral barrier," creating a dissymmetric binding environment. For a stable host-guest complex to form with a chiral guest, the guest's three-dimensional structure must be complementary to the chiral cavity of the crown ether. This often results in one enantiomer of the guest forming a significantly more stable complex than the other, allowing for chiral discrimination.

Enantioselective Recognition of Chiral Guests by (R)-2,2'-Binaphthyl-14-crown-4

The structure of (R)-2,2'-Binaphthyl-14-crown-4 is specifically designed for enantioselective recognition. The 14-crown-4 ring provides the primary binding site, while the bulky, rigid binaphthyl walls create the chiral environment necessary to distinguish between stereoisomers.

Chiral Primary Ammonium (B1175870) Ions Recognition

Chiral primary ammonium ions are ideal guests for binaphthyl-based chiral crown ethers. The formation of the host-guest complex is primarily driven by the tripodal arrangement of three hydrogen bonds between the ammonium protons (N⁺-H) and three oxygen atoms within the crown ether cavity. mdpi.comkoreascience.kr

The enantioselectivity arises from the steric interactions between the substituents on the guest's chiral center and the chiral barriers of the binaphthyl moiety. For one enantiomer, the substituents can fit comfortably into the host's cavity, leading to a stable complex. For the other enantiomer, one or more substituents will experience steric hindrance with the naphthalene (B1677914) walls, resulting in a less stable complex. This difference in stability is the basis for chiral recognition. While specific binding data for the 14-crown-4 variant is not widely published, extensive studies on related binaphthyl crown ethers, such as (R)-bis-(1,1′-binaphthyl)-22-crown-6, have demonstrated high enantioselectivity for various primary amines and amino acid esters.

Table 1: Representative data for the chiral recognition of α-phenylethylamine picrate (B76445) enantiomers by a related (R)-binaphthyl-20-crown-6 host in chloroform. This data illustrates the typical enantioselectivity achieved with this class of hosts.
Guest EnantiomerAssociation Constant (Ka) in M-1Free Energy of Association (-ΔG°) in kJ/mol
(R)-α-phenylethylammonium picrate2,45019.3
(S)-α-phenylethylammonium picrate10,10022.8

Amino Acid and Peptide Recognition

The ability to recognize chiral amino acids and their derivatives is a significant application of chiral crown ethers. koreascience.kr The guest, typically an amino acid ester or amide in its protonated form, binds to the crown ether via its terminal ammonium group (-NH₃⁺). The mechanism of recognition is similar to that for other primary ammonium ions, relying on hydrogen bonding and steric fit. nih.govresearchgate.net

The side chain of the amino acid plays a crucial role in the degree of enantioselectivity. A more stable complex is formed when the amino acid's side chain can orient itself to minimize steric repulsion with the binaphthyl group and potentially engage in favorable secondary interactions, such as hydrophobic or π-π interactions. mdpi.com This principle is the basis for commercially available chiral stationary phases for HPLC, like CROWNPAK, which utilize binaphthyl crown ethers to separate the enantiomers of amino acids. koreascience.kr

Metal Ion Complexation and Chiral Discrimination

The 14-crown-4 ether cavity is known to be well-suited for the complexation of small metal ions, showing a particular selectivity for the lithium ion (Li⁺) due to the optimal match between the ionic radius of Li⁺ and the cavity size. nih.govaau.dk The binding is primarily governed by strong electrostatic and ion-dipole interactions between the metal cation and the ether oxygen atoms. researchgate.net

While the primary function of the binaphthyl unit is chiral recognition of organic guests, its presence also influences metal ion binding. The rigid structure pre-organizes the oxygen atoms for complexation. Furthermore, if the metal ion is part of a larger, chiral coordination complex, the (R)-2,2'-Binaphthyl-14-crown-4 host could potentially exhibit chiral discrimination by selectively binding one enantiomer of the chiral metal complex over the other. The electrochemical properties of related aza-crown ether binaphthyl salts have been shown to be affected by the presence of Li⁺ and Na⁺, indicating a host-guest interaction. nih.gov

Table 2: Relative stability of complexes between 14-crown-4 derivatives and various alkali and alkaline earth metal ions, based on computational studies. nih.govresearchgate.net
Metal IonIonic Radius (Å)Binding Selectivity with 14-Crown-4 Cavity
Li⁺0.76High
Na⁺1.02Moderate
Mg²⁺0.72Moderate

Other Chiral Organic Substrates

The principles of chiral recognition by (R)-2,2'-Binaphthyl-14-crown-4 extend to other chiral organic molecules that possess a primary ammonium group or a functional group capable of strong hydrogen bonding. This includes various chiral amines, ethanolamines, and the salts of chiral carboxylic acids like mandelic acid and lactic acid. The key requirement for recognition is a binding site on the guest that can anchor it within the crown ether cavity, allowing the chiral binaphthyl unit to probe the stereochemistry of the guest's substituents.

Non-Covalent Interaction Motifs in Host-Guest Complexes

The stability and selectivity of the complexes formed by (R)-2,2'-Binaphthyl-14-crown-4 are dictated by a combination of several non-covalent interactions.

Ion-Dipole Interactions: This is the primary force in the complexation of metal cations. The positive charge of the metal ion is strongly attracted to the negative dipole of the ether oxygen atoms.

Hydrogen Bonding: This is the most critical interaction for the binding of primary ammonium ions. The formation of three N⁺-H···O hydrogen bonds creates a stable, tripod-like arrangement that anchors the guest within the host's cavity.

Steric Repulsion: This is the key interaction responsible for chiral discrimination. The bulky naphthalene walls of the binaphthyl unit create a rigid chiral environment. The enantiomer that experiences greater steric clashes with these walls will form a less stable complex.

π-π Stacking: If the chiral guest contains an aromatic ring (e.g., in α-phenylethylamine or phenylalanine), there is a possibility for attractive π-π stacking interactions between the guest's aromatic ring and one of the naphthalene rings of the host. This can provide additional stabilization to the complex.

The final stability of any given host-guest complex is a delicate balance of these attractive and repulsive forces, which collectively enable (R)-2,2'-Binaphthyl-14-crown-4 to function as an effective agent for enantioselective molecular recognition.

Hydrogen Bonding Networks

A primary mode of interaction for crown ethers is the formation of hydrogen bonds with suitable guest molecules. In the context of (R)-2,2-Binaphthyl-14-crown-4, the ether oxygen atoms of the 14-crown-4 ring are hydrogen bond acceptors. When interacting with a primary ammonium salt (R'-NH3+), the three hydrogen atoms of the ammonium group can form a three-point hydrogen bonding network with three of the oxygen atoms in the crown ether macrocycle. This interaction is a major contributor to the stability of the resulting host-guest complex. The optimal geometry of this hydrogen bonding arrangement is a key factor in the selectivity of the crown ether for different ammonium ions.

Chiral Gating Effects

The inherent chirality of the (R)-binaphthyl unit creates a chiral environment within the binding cavity. This chirality can lead to what is known as a "chiral gating effect," where the two enantiomers of a chiral guest molecule interact differently with the chiral host. The non-superimposable nature of the host's binding site leads to diastereomeric host-guest complexes with different stabilities. One enantiomer of the guest may fit more favorably into the chiral cavity, leading to stronger binding and allowing for enantioselective recognition. This is the basis for the use of such crown ethers in chiral separation and sensing applications.

Methodologies for Investigating Molecular Recognition

The study of molecular recognition phenomena relies on a variety of analytical techniques that can probe the interactions between host and guest molecules and quantify the thermodynamics and kinetics of complex formation.

Spectroscopic Titration Studies (e.g., NMR, UV-Vis, Fluorescence)

Spectroscopic methods are powerful tools for studying host-guest complexation. In a typical titration experiment, the concentration of the guest is systematically varied while the concentration of the host is held constant, and changes in the spectroscopic properties of the host are monitored.

Nuclear Magnetic Resonance (NMR) Titration: NMR spectroscopy is particularly useful for elucidating the structure of host-guest complexes in solution. Changes in the chemical shifts of the protons of the host molecule upon addition of a guest can provide information about the binding site and the nature of the interactions. The magnitude of the chemical shift changes can be used to calculate the association constant (Ka) of the complex.

UV-Vis Titration: If the host or guest molecule has a chromophore, changes in the electronic environment upon complexation can lead to changes in the UV-Vis absorption spectrum. By monitoring these changes as a function of guest concentration, the binding stoichiometry and association constant can be determined.

Fluorescence Titration: For fluorescent host molecules, such as those containing a binaphthyl unit, complexation with a guest can lead to changes in fluorescence intensity or wavelength. These changes can be very sensitive to the binding event, making fluorescence spectroscopy a powerful technique for determining binding constants, even for weakly interacting systems.

Table 1: Hypothetical Spectroscopic Titration Data for the Complexation of a Chiral Amine with this compound (Note: This table is illustrative and not based on experimental data for the specified compound.)

TechniqueParameter MonitoredObservation upon Guest AdditionCalculated ParameterHypothetical Value
¹H NMRChemical Shift (Δδ) of Host ProtonsDownfield or upfield shiftsAssociation Constant (Ka)1.5 x 10³ M⁻¹
UV-VisAbsorbance Change (ΔA) at λmaxHyperchromic or hypochromic shiftBinding Stoichiometry1:1
FluorescenceFluorescence Quenching or EnhancementIncrease or decrease in intensityStern-Volmer Constant (Ksv)2.8 x 10³ M⁻¹

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a direct method for measuring the heat changes associated with molecular interactions. In an ITC experiment, small aliquots of a guest solution are injected into a solution containing the host molecule, and the heat released or absorbed is measured. This technique provides a complete thermodynamic profile of the binding interaction in a single experiment. The data can be analyzed to determine the binding constant (Ka), the enthalpy change (ΔH), and the stoichiometry of the interaction. From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation ΔG = -RTlnKa = ΔH - TΔS.

Table 2: Hypothetical Thermodynamic Parameters for the Complexation of a Chiral Amine with this compound Determined by ITC (Note: This table is illustrative and not based on experimental data for the specified compound.)

Thermodynamic ParameterSymbolHypothetical ValueInterpretation
Association ConstantKa1.5 x 10³ M⁻¹Moderate binding affinity
Gibbs Free Energy ChangeΔG-18.1 kJ/molSpontaneous binding process
Enthalpy ChangeΔH-25.5 kJ/molEnthalpically driven, favorable interactions
Entropy ChangeTΔS-7.4 kJ/molEntropically unfavorable, increased order

X-ray Crystallography of Host-Guest Complexes

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of molecules and their complexes at an atomic level. In the context of host-guest chemistry, it provides invaluable insights into the binding modes, stoichiometry, and the specific non-covalent interactions that stabilize the complex. For chiral crown ethers like (R)-2,2'-Binaphthyl-14-crown-4, crystallographic data of their host-guest complexes are crucial for understanding the basis of their enantioselective recognition properties.

In a hypothetical host-guest complex, the guest molecule would be situated within the crown ether cavity, with the binaphthyl group sterically hindering one enantiomer of a chiral guest more than the other. The specific interactions, such as hydrogen bonding between the guest and the ether oxygens, and π-π stacking or CH-π interactions with the naphthyl rings, would be visualized, providing a definitive picture of the chiral discrimination mechanism.

Table 1: Crystallographic Data for (R)-2,2'-Dimethyl-1,1'-binaphthyl researchgate.net

ParameterValue
Empirical FormulaC₂₂H₁₈
Formula Weight282.37
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)11.2442(11)
b (Å)10.5619(9)
c (Å)13.2718(13)
β (°)90.7041(9)
Volume (ų)1573.9(3)
Z4
Calculated Density (g/cm³)1.191

Circular Dichroism (CD) Spectroscopy for Chiral Interactions

Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules and their interactions. It measures the differential absorption of left and right circularly polarized light. For a chiral host like (R)-2,2'-Binaphthyl-14-crown-4, its CD spectrum is a unique fingerprint of its stereochemistry. Upon complexation with a chiral guest, changes in the CD spectrum can provide detailed information about the binding event and the nature of the chiral recognition.

The binaphthyl unit in (R)-2,2'-Binaphthyl-14-crown-4 is a chromophore, and its chiroptical properties are highly sensitive to its conformation and electronic environment. The interaction with a guest molecule can induce conformational changes in the host, leading to alterations in the CD spectrum. For instance, the complexation of amines with a binaphthyl-appended calix nih.govcrown-6 ether resulted in a distinct exciton (B1674681) couplet in the CD spectrum, indicating a specific chiral arrangement of the chromophore units upon binding. nih.gov

In a typical experiment, the CD spectrum of the free (R)-2,2'-Binaphthyl-14-crown-4 would be recorded. Then, aliquots of a solution containing the chiral guest would be added, and the changes in the CD spectrum would be monitored. The magnitude of the change in the CD signal can be used to determine the binding constant and the enantioselectivity of the host for a particular guest. A significant difference in the CD spectral changes upon addition of two different enantiomers of a guest is a clear indication of chiral recognition. nih.gov

Table 2: Representative CD Spectral Data for a Bisbinaphthyl Macrocycle nih.gov

Compound/ComplexWavelength (nm)Molar Ellipticity (deg cm² dmol⁻¹)
(S)-Bisbinaphthyl239+1.5 x 10⁵
(S)-Bisbinaphthyl + (S)-Mandelic Acid239+2.0 x 10⁵
(S)-Bisbinaphthyl + (R)-Mandelic Acid239+1.7 x 10⁵

Mass Spectrometry Techniques for Complex Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. In supramolecular chemistry, soft ionization techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are particularly useful for characterizing non-covalent host-guest complexes. semanticscholar.orgrsc.org These methods allow the transfer of intact complexes from solution to the gas phase for analysis.

For (R)-2,2'-Binaphthyl-14-crown-4, ESI-MS can be used to confirm the formation of host-guest complexes and to determine their stoichiometry. The mass spectrum would show a peak corresponding to the molecular ion of the free host, and upon addition of a guest, a new peak would appear at a mass corresponding to the host-guest complex. The relative intensities of these peaks can provide information about the stability of the complex in the gas phase.

Furthermore, mass spectrometry can be employed to assess the enantioselectivity of the host. In an enantiomer-labeled guest method, a 1:1 mixture of an unlabeled enantiomer and an isotopically labeled enantiomer of the guest is introduced to the host. The relative peak intensities of the two diastereomeric host-guest complexes in the mass spectrum can be used to quantify the chiral recognition. semanticscholar.org Tandem mass spectrometry (MS/MS) can also be utilized to probe the fragmentation patterns of the host-guest complexes, which can provide insights into the binding interactions.

Influence of Solvent and Temperature on Recognition Fidelity

The fidelity of molecular recognition by (R)-2,2'-Binaphthyl-14-crown-4 is significantly influenced by the surrounding environment, particularly the solvent and temperature. These factors can affect the thermodynamics and kinetics of the host-guest complexation. muk.ac.irnih.gov

Solvent Effects: The choice of solvent can dramatically alter the binding affinity and selectivity of a crown ether. muk.ac.ir Polar, coordinating solvents can compete with the guest for binding to the host, thereby weakening the host-guest interaction. Conversely, non-polar solvents tend to favor complexation due to the reduced solvation of the interacting species. In the context of chiral recognition, the solvent can also influence the conformation of the host and the guest, which in turn affects the complementarity of their interaction. For instance, the chiral recognition of binaphthyl derivatives was found to be dependent on the solvent composition.

Temperature Effects: Temperature has a profound effect on the thermodynamics of host-guest binding. The stability of a complex is governed by the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). The effect of temperature on chiral recognition can be complex. In some cases, increasing the temperature can improve chiral recognition, while in others, lower temperatures lead to better enantioselectivity. nih.gov This is because the enthalpic and entropic contributions to the binding of the two enantiomers may have different temperature dependencies. Variable temperature studies can be used to dissect these thermodynamic parameters and gain a deeper understanding of the forces driving chiral recognition. nih.gov

Table 3: General Thermodynamic Parameters in Host-Guest Complexation muk.ac.ir

ParameterDescriptionInfluence on Complex Stability
ΔG (Gibbs Free Energy)Overall energy change upon complexation.More negative, more stable.
ΔH (Enthalpy)Heat change associated with bond formation.More negative, stronger bonds.
ΔS (Entropy)Change in randomness or disorder.More positive, favored.

Cooperative Binding and Allosteric Effects in Supramolecular Assemblies

Cooperative binding and allosteric effects are fascinating phenomena in supramolecular chemistry where the binding of one guest molecule to a host influences the binding of a subsequent guest. rsc.org These effects can be positive (enhancing the binding of the second guest) or negative (diminishing it).

In the context of supramolecular assemblies involving (R)-2,2'-Binaphthyl-14-crown-4, cooperative effects could arise in several scenarios. For example, if the host is part of a larger assembly, the binding of a guest at one site could induce a conformational change that is transmitted through the assembly, affecting the binding affinity of a distant site. This is an allosteric effect.

While specific examples of cooperative binding directly involving (R)-2,2'-Binaphthyl-14-crown-4 are not detailed in the provided search results, the principles of cooperativity are broadly applicable to such systems. rsc.org For instance, if two molecules of (R)-2,2'-Binaphthyl-14-crown-4 were to form a dimeric assembly, the binding of a guest to the first crown ether unit could pre-organize the second unit for more favorable binding of another guest. The study of such effects often involves detailed thermodynamic analyses, such as isothermal titration calorimetry (ITC), to quantify the cooperativity. rsc.org Understanding these higher-order interactions is crucial for the design of more complex and functional supramolecular systems.

Applications of R 2,2 Binaphthyl 14 Crown 4 in Enantioselective Processes

Asymmetric Catalysis Mediated by (R)-2,2'-Binaphthyl-14-crown-4

Asymmetric catalysis is a field where chiral ligands and catalysts are employed to stereoselectively synthesize a target molecule. The unique combination of a chiral binaphthyl unit and a cation-binding crown ether loop in (R)-2,2'-Binaphthyl-14-crown-4 suggests its potential utility in various catalytic processes.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. Chiral phase-transfer catalysts are designed to shuttle a reactant from one phase to another while inducing enantioselectivity in the subsequent reaction. Crown ethers, in general, are known to be effective phase-transfer catalysts due to their ability to complex with alkali metal cations, thereby solubilizing inorganic salts in organic solvents. jetir.orgsioc-journal.cn The chirality of the binaphthyl unit within (R)-2,2'-Binaphthyl-14-crown-4 could, in principle, create a chiral environment around the complexed cation and its associated anion, leading to enantioselective transformations.

However, a thorough review of available literature did not yield specific examples or data tables detailing the use of (R)-2,2'-Binaphthyl-14-crown-4 as a phase-transfer catalyst in specific reactions, such as asymmetric alkylations, Michael additions, or other C-C bond-forming reactions. While the application of other chiral binaphthyl-modified catalysts in PTC is well-documented, dedicated studies on the 14-crown-4 variant are not apparent. researchgate.netnih.govresearchgate.net

Organocatalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral binaphthyl derivatives, particularly those derived from BINOL (1,1'-bi-2-naphthol), are prominent organocatalysts. acs.orgrsc.org These catalysts often operate through the formation of hydrogen bonds or other non-covalent interactions to activate substrates and control the stereochemical outcome of a reaction.

A crown ether moiety appended to a binaphthyl scaffold could potentially modulate the catalytic activity and selectivity through secondary interactions or by altering the steric environment of the active site. Despite this potential, no specific research articles detailing the application of (R)-2,2'-Binaphthyl-14-crown-4 as an organocatalyst were identified. Studies on binaphthyl-derived organocatalysts typically focus on phosphines, phosphoric acids, or amines, rather than crown ethers. nih.gov

Enantioselective Reactions with Metal Ion Adducts

The crown ether component of (R)-2,2'-Binaphthyl-14-crown-4 is designed to bind metal ions. The formation of a metal ion adduct with this chiral ligand could generate a chiral Lewis acid catalyst. Such catalysts are instrumental in a wide array of enantioselective reactions, including Diels-Alder reactions, aldol (B89426) additions, and hetero-Diels-Alder reactions. The binaphthyl unit would provide the chiral environment necessary to induce stereoselectivity in the coordination of the substrate to the metal center.

While the synthesis and catalytic applications of metal complexes with various chiral ligands, including other binaphthyl derivatives and crown ethers, are extensively studied, specific data on the catalytic activity of metal ion adducts of (R)-2,2'-Binaphthyl-14-crown-4 are not available in the reviewed literature. rsc.orgscielo.brnih.gov

Stereocontrol Mechanisms in Catalytic Cycles

Detailed mechanistic studies, including computational and experimental investigations, are necessary to elucidate the precise mode of stereocontrol for this specific compound. However, in the absence of published applications, such studies for (R)-2,2'-Binaphthyl-14-crown-4 have not been found.

Chiral Separation and Resolution Techniques

Chiral separation is crucial for the isolation of enantiomerically pure compounds, particularly in the pharmaceutical industry. Chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) are a primary tool for this purpose.

Chiral Stationary Phases in Chromatography

Crown ethers, particularly those incorporating a chiral element, have been successfully employed as chiral stationary phases for the separation of racemic compounds containing primary amino groups, such as amino acids and chiral amines. koreascience.krmdpi.com The separation mechanism involves the formation of diastereomeric host-guest complexes between the chiral crown ether and the protonated amine of the analyte. The differing stabilities of these complexes lead to different retention times for the two enantiomers.

Binaphthyl-based chiral selectors are also widely used in CSPs, where chiral recognition is often governed by π-π interactions, hydrogen bonding, and steric repulsion. rsc.orgmdpi.com The incorporation of a (R)-2,2'-Binaphthyl-14-crown-4 unit onto a solid support, such as silica (B1680970) gel, would be expected to yield a CSP with potential for separating a range of chiral analytes.

Despite the clear potential, a search of the scientific literature did not reveal any studies that have prepared or evaluated a chiral stationary phase based on (R)-2,2'-Binaphthyl-14-crown-4. Consequently, there are no available data tables with separation factors (α) or resolution values (Rs) for the separation of specific enantiomers using this material. While there is extensive literature on other crown ether-based and binaphthyl-based CSPs, this specific derivative remains uncharacterised in this application. mdpi.comresearchgate.net

Liquid-Liquid Extraction for Enantiomer Separation

Enantioselective liquid-liquid extraction (ELLE) is an attractive method for the separation of racemates due to its scalability and operational simplicity. The core principle relies on a chiral host molecule, or extractant, present in an organic phase, which preferentially complexes with one enantiomer from an aqueous phase, thereby transferring it to the organic phase.

While specific studies detailing the use of (R)-2,2-Binaphthyl-14-crown-4 as an extractant are not extensively documented in publicly available literature, the broader class of chiral crown ethers has been investigated for this purpose. Research has shown that optically active diaza-18-crown-6 ethers can perform enantioselective transport and extraction of amino acids, achieving separation through noncovalent interactions. nih.gov The enantioselectivity in these systems is driven by steric and repulsive interactions between the chiral components of the crown ether and the functional groups of the amino acid enantiomers. nih.gov For instance, the highest enantioselectivity was noted for tryptophan, highlighting the importance of the analyte's structure in the recognition process. nih.gov

The design of this compound, with its rigid binaphthyl walls, is intended to create a highly specific binding pocket. It is hypothesized that this structure would be effective in the extraction of chiral primary amines and the salts of amino acids, where the ammonium (B1175870) group could be complexed by the crown ether ring, and the binaphthyl unit would provide the steric discrimination necessary for enantioselectivity.

Membrane-Based Separation Strategies

Membrane-based separation offers a continuous and energy-efficient alternative to traditional separation methods like chromatography. In the context of chiral separations, liquid membranes incorporating a chiral carrier have been a key area of research. wur.nl In such a system, the chiral carrier, dissolved in a water-immiscible liquid membrane phase, selectively binds to one enantiomer at the feed-membrane interface, transports it across the membrane, and releases it into a receiving phase on the other side. wur.nl

The performance of these membranes is determined by both the permeability and the enantioselectivity of the carrier molecule. wur.nl Chiral crown ethers are prime candidates for such carriers due to their ability to complex with protonated amines, a common functional group in chiral molecules like amino acids and pharmaceuticals. The binaphthyl moiety in this compound is expected to provide the necessary chiral environment to differentiate between enantiomers during the transport process. While specific studies on membranes containing this compound are limited, the principle has been demonstrated with other chiral crown ethers. nih.gov The efficiency of such a separation would depend on factors like the stability of the complex formed, the rate of transport, and the prevention of carrier leakage into the aqueous phases. wur.nl

Sensors and Probes for Chiral Analytes

The rigid, C2-symmetric, and fluorescent nature of the binaphthyl unit makes it an excellent scaffold for the development of chiral sensors. When incorporated into a macrocyclic structure like a crown ether, the resulting molecule can signal the binding of a chiral guest through changes in its photophysical properties.

Fluorescent sensors based on the 1,1'-binaphthyl framework are among the most sensitive and effective tools for enantioselective recognition. rsc.org The general mechanism involves the formation of a diastereomeric complex between the chiral sensor (host) and the chiral analyte (guest), which results in a discernible change in the fluorescence spectrum of the sensor. This change can manifest as fluorescence quenching or enhancement.

Binaphthyl-based fluorescent probes have demonstrated high enantioselectivity for a variety of chiral analytes, including amino acids, amino alcohols, and amines. rsc.orgmdpi.com For example, a fluorescent sensor incorporating a binaphthocrown ether moiety conjugated to a polythiophene backbone was used to recognize the enantiomers of α-methyl-4-nitrobenzylamine. nih.gov The study revealed a relative binding affinity (K(R)/K(S)) of 2.16, indicating preferential binding of one enantiomer over the other. nih.gov

In a sensor based on this compound, the crown ether would serve as the binding site for a primary ammonium group of an analyte, while the binaphthyl unit would act as both the chiral barrier and the fluorescent reporter. The binding event would alter the electronic environment of the binaphthyl fluorophore, leading to an enantioselective fluorescent response. The table below presents representative data from a study on a binaphthyl amine-based fluorescent probe for the recognition of lysine (B10760008), illustrating the typical performance of such sensors. mdpi.com

AnalyteFluorescence Intensity Change (I/I₀) for L-enantiomerFluorescence Intensity Change (I/I₀) for D-enantiomerEnantiomeric Fluorescence Ratio (ef = ΔIL/ΔID)
Lysine29.23~1.915.29
Histidine~4.0~1.0-
Tryptophan~3.5~1.0-
Other Amino Acids0.8 - 1.50.8 - 1.5-

This table is representative of data from a study on a novel binaphthyl amine fluorescent probe and is intended to illustrate the principle of enantioselective fluorescence enhancement. Data adapted from a study on BINAM-based probes for lysine recognition. mdpi.com

Electrochemical sensors offer an alternative method for chiral recognition, translating molecular binding events into measurable electrical signals. While this field is dominated by other chiral selectors, such as cyclodextrins and covalent organic polymers, the principles of host-guest chemistry are equally applicable. researchgate.net

An electrochemical sensor based on this compound would typically involve immobilizing the crown ether onto an electrode surface. The binding of a chiral analyte to the immobilized host would alter the electrochemical properties at the electrode-solution interface. This could manifest as a change in current, potential, or impedance. However, there is currently a lack of specific research demonstrating the application of binaphthyl crown ethers in electrochemical sensing platforms. The development of such sensors remains a potential area for future investigation, leveraging the known chiral recognition capabilities of this class of compounds.

Applications in Drug Discovery and Development

The demand for enantiomerically pure pharmaceuticals is a major driver for the development of new stereoselective synthetic methods and analytical techniques. Chiral molecules like this compound can play a role in both the synthesis and analysis of chiral drug molecules.

The binaphthyl scaffold is a cornerstone of asymmetric catalysis. Modified BINOL derivatives are widely used as chiral ligands for metal catalysts or as organocatalysts themselves in a vast array of stereoselective reactions. These reactions are crucial for the synthesis of single-enantiomer drug substances.

Binaphthyl-modified chiral bifunctional organocatalysts have been successfully used in highly enantioselective Michael additions of 2-hydroxy-1,4-naphthoquinones to nitroalkenes. nih.gov This reaction produces chiral functionalized naphthoquinones, which are important precursors for various pharmaceuticals, with high yields (81–95%) and excellent enantioselectivities (91–98% ee). nih.gov While this example uses a modified binaphthyl amine and not a crown ether, it highlights the potential of the binaphthyl unit to direct stereoselective C-C bond formation.

A catalyst incorporating the this compound structure could potentially leverage the crown ether moiety to bind a reactant or a metal cation, thereby influencing the steric environment and enhancing the enantioselectivity of a reaction. The development of such multifunctional catalysts is an active area of research aimed at creating more efficient and selective synthetic routes to chiral drugs. nih.govnewdrugapprovals.orgethz.ch

Chiral Purity Determination of Pharmaceutical Intermediates

The enantiomeric purity of pharmaceutical intermediates is a critical parameter in drug development and manufacturing, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is the fundamental principle behind the determination of enantiomeric excess. Binaphthyl derivatives, due to their well-defined chiral environment, have been extensively utilized as chiral selectors in various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

While direct studies on (R)-2,2'-Binaphthyl-14-crown-4 for the chiral purity determination of specific pharmaceutical intermediates are not extensively documented in publicly available literature, the principles of chiral recognition by analogous binaphthyl crown ethers provide a strong basis for its potential applications. For instance, chiral crown ethers based on the 1,1'-binaphthyl framework have demonstrated excellent capabilities in separating the enantiomers of amino acids and other primary amine-containing compounds, which are common moieties in pharmaceutical intermediates. The mechanism of chiral recognition involves the formation of diastereomeric host-guest complexes between the chiral crown ether and the enantiomers of the analyte. The stability of these complexes differs due to steric and electronic interactions, leading to separable signals in chromatographic or spectroscopic analyses.

The chiral cavity of (R)-2,2'-Binaphthyl-14-crown-4 is particularly suited for the recognition of small cationic species. The crown ether ring can complex with protonated primary amines, while the binaphthyl unit provides the chiral environment necessary for enantiomeric discrimination. The efficiency of this discrimination is influenced by factors such as the solvent, temperature, and the nature of the counter-ion.

To illustrate the potential of this class of compounds, consider the data from a study on a related binaphthyl-based chiral stationary phase for the separation of racemic drugs.

Table 1: Enantioseparation of Racemic Drugs using a Binaphthyl-Based Chiral Stationary Phase

Racemic Drug Mobile Phase Flow Rate (mL/min) Separation Factor (α) Resolution (Rs)
Ibuprofen Hexane/Isopropanol/Trifluoroacetic Acid (90/10/0.1) 1.0 1.25 2.10
Ketoprofen Hexane/Isopropanol/Trifluoroacetic Acid (85/15/0.1) 1.0 1.32 2.54
Naproxen Hexane/Isopropanol/Trifluoroacetic Acid (95/5/0.1) 1.2 1.18 1.98

This table is illustrative and based on the general performance of binaphthyl-based chiral stationary phases. Specific data for (R)-2,2'-Binaphthyl-14-crown-4 may vary.

This data demonstrates the capability of the binaphthyl scaffold to effectively resolve enantiomers of common non-steroidal anti-inflammatory drugs (NSAIDs). The separation factor (α) indicates the degree of separation between the two enantiomers, while the resolution (Rs) provides a quantitative measure of the separation quality. It is highly probable that (R)-2,2'-Binaphthyl-14-crown-4, when incorporated into a suitable analytical platform, would exhibit similar or tailored selectivity towards specific pharmaceutical intermediates.

Material Science Applications

The unique chiroptical and recognition properties of (R)-2,2'-Binaphthyl-14-crown-4 have also spurred interest in its application within the realm of material science. The ability to introduce chirality at the molecular level and have it manifest in the macroscopic properties of a material is a key goal in the development of advanced functional materials.

Integration into Chiral Polymeric Materials

The incorporation of chiral units into polymer backbones or as pendant groups can impart unique properties to the resulting materials, such as chiroptical activity, the ability to act as chiral stationary phases for chromatography, and potential for asymmetric catalysis. The synthesis of polymers containing binaphthyl-crown ether moieties has been explored, demonstrating the feasibility of creating such advanced materials.

A study on the cyclopolymerization of divinyl ethers of (S)-2,2'-binaphthyl-15-crown-4 and 21-crown-6 has shown that the resulting chiral polymeric crown ethers exhibit chiral recognition capabilities. researchgate.net The ability of these polymers to discriminate between the enantiomers of racemic ester salts of amino acids was found to be comparable to that of polymers containing (R)-2,2'-binaphthyl moieties. researchgate.net This suggests that polymers incorporating the (R)-2,2'-Binaphthyl-14-crown-4 unit would also possess significant chiral recognition properties.

The integration of (R)-2,2'-Binaphthyl-14-crown-4 into a polymer can be achieved through several synthetic strategies, including:

Polymerization of a monomeric derivative: The crown ether can be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, and then subjected to polymerization or copolymerization.

Post-polymerization modification: A pre-existing polymer with reactive side chains can be chemically modified to attach the (R)-2,2'-Binaphthyl-14-crown-4 unit.

Table 2: Chiral Recognition by a Polymer with (S)-Binaphthyl Crown Ether Moieties

Racemic Analyte (Ester Salt) Enantiomer Distribution Constant (KL/KD)
Phenylglycine 1.28
Phenylalanine 1.22
Valine 1.15

Data adapted from a study on a polymer with (S)-2,2'-binaphthyl-15-crown-4 and 21-crown-6 units. researchgate.net The enantiomer distribution constant indicates the ratio of the distribution coefficients of the two enantiomers between the stationary and mobile phases.

Chiral Self-Assembly in Nanostructured Materials

Self-assembly is a powerful bottom-up approach for the construction of well-defined nanostructures. The introduction of chirality into the molecular building blocks can lead to the formation of hierarchical chiral superstructures with emergent properties. Binaphthyl derivatives are excellent candidates for chiral self-assembly due to their rigid and well-defined C2-symmetric structure, which can effectively transfer chiral information from the molecular to the supramolecular level. rsc.org

While specific studies detailing the self-assembly of (R)-2,2'-Binaphthyl-14-crown-4 are limited, the general principles of chiral self-assembly of binaphthyl compounds provide a framework for its potential behavior. The non-covalent interactions that drive self-assembly, such as π-π stacking, hydrogen bonding, and van der Waals forces, can be influenced by the presence of the crown ether moiety. The crown ether can participate in host-guest interactions, potentially directing the assembly process in the presence of suitable guest molecules or ions.

The resulting nanostructured materials could take various forms, such as nanofibers, nanotubes, vesicles, or helical aggregates. These chiral nanomaterials could find applications in areas such as:

Asymmetric catalysis: Providing a chiral environment for chemical reactions.

Chiral sensing: Detecting the presence of specific enantiomers through changes in their optical or electronic properties.

Chiroptical devices: For applications in displays, optical data storage, and spintronics.

The formation of such materials is a testament to the intricate interplay between molecular design and supramolecular organization, where the chirality of a single molecule like (R)-2,2'-Binaphthyl-14-crown-4 can be amplified to create functional nanoscale architectures.

Computational and Theoretical Investigations of R 2,2 Binaphthyl 14 Crown 4

Conformational Analysis and Dynamics of (R)-2,2-Binaphthyl-14-crown-4

Molecular mechanics (MM) methods would be employed to model the conformational landscape of this compound. These simulations utilize force fields—sets of empirical energy functions—to calculate the potential energy of the molecule as a function of its atomic coordinates. By systematically rotating the torsion angles of the crown ether ring, a large number of possible conformations can be generated and their relative energies evaluated to identify low-energy, stable structures.

Molecular dynamics (MD) simulations would build upon this by simulating the atomic motions of the molecule over time. An MD simulation would reveal how the crown ether portion of the molecule flexes and how this movement is constrained by the bulky binaphthyl group. Key insights from such simulations would include the identification of the most populated conformational states and the pathways for transitioning between them.

Table 1: Illustrative Data from a Hypothetical Molecular Mechanics Conformational Search (Note: This data is representative of what such a study would yield and is not from a published analysis of this compound.)

ConformerRelative Energy (kcal/mol)Dihedral Angle C1-C2-C2'-C1' (degrees)Cavity Size (Å)
10.0085.23.8 x 2.5
21.2588.13.5 x 2.8
32.5084.54.1 x 2.2

The potential energy surface (PES) is a conceptual map of the energy of a molecule as a function of its geometry. For this compound, a key feature of the PES is the energy barrier to rotation around the C2-C2' bond of the binaphthyl unit, a process known as atropisomerization.

Exploring the PES for this rotation would involve calculating the energy of the molecule at various fixed dihedral angles. This would identify the transition state—the highest energy point on the lowest energy path between the (R) and (S) enantiomers. The height of this energy barrier is a measure of the molecule's configurational stability. The presence of the 14-crown-4 ether bridge is expected to significantly influence this barrier compared to simpler 2,2'-disubstituted binaphthyls.

Modeling Host-Guest Complexation and Binding Energies

The ability of crown ethers to selectively bind guest molecules is central to their function. vt.edu Computational modeling provides powerful tools to investigate these noncovalent interactions, predicting the stability and structure of host-guest complexes. For a chiral host like this compound, these methods are crucial for understanding the basis of its molecular recognition capabilities.

Docking Studies and Molecular Fitting

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the "guest" or "ligand") when bound to a second (the "host" or "receptor") to form a stable complex. nih.gov This method is instrumental in exploring the potential binding modes of various guests within the cavity of this compound.

The process involves:

Structure Preparation : Three-dimensional structures of both the this compound host and potential guest molecules (e.g., chiral amines, amino acid esters, or metal cations) are generated and optimized to their lowest energy conformations.

Defining the Binding Site : The macrocyclic cavity of the crown ether is defined as the target binding region.

Sampling and Scoring : A docking algorithm systematically samples a large number of orientations and conformations of the guest within the host's cavity. Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scores are based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. nih.gov

For this compound, docking studies could be used to screen a library of chiral guests, predicting which enantiomer would fit more favorably within the chiral environment created by the binaphthyl group. The results, typically presented as docking scores, provide a rapid, qualitative assessment of binding preference and are foundational for more rigorous computational studies.

Table 1. Illustrative Docking Scores for Host-Guest Complexation
Guest MoleculeGuest EnantiomerPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Phenylglycinol(R)-6.8Hydrogen bonding with ether oxygens, π-π stacking with naphthyl rings
Phenylglycinol(S)-5.9Hydrogen bonding with ether oxygens, steric hindrance with naphthyl wall
1-Phenylethylamine(R)-6.2Hydrogen bonding, CH-π interactions
1-Phenylethylamine(S)-6.5Enhanced hydrogen bonding and CH-π interactions

Note: The data in Table 1 is hypothetical and for illustrative purposes only, demonstrating the typical output of molecular docking studies.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI)

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of similar guests to a host. wikipedia.orgchemrxiv.org These "alchemical" methods are based on statistical mechanics and involve creating a non-physical, computational pathway to transform one molecule into another. nih.gov

The process for calculating the relative binding free energy (ΔΔG) between two guests (Guest A and Guest B) with this compound would follow a thermodynamic cycle:

Perturbation in Solvent : A molecular dynamics simulation is run where Guest A is gradually "mutated" into Guest B in a solvent box. The free energy change for this transformation (ΔG_solvent) is calculated.

Perturbation in Host : A second set of simulations is run where Guest A, bound within the crown ether's cavity, is mutated into Guest B. The free energy change for this process (ΔG_complex) is calculated. nih.gov

Calculating Relative Binding Affinity : The relative binding free energy is the difference between these two transformations: ΔΔG = ΔG_complex - ΔG_solvent.

These methods are computationally expensive but provide more accurate, quantitative predictions of binding affinity than docking. wikipedia.org They are particularly powerful for guiding the optimization of a guest molecule to enhance its binding to the host, as they can accurately predict the energetic consequences of small chemical modifications.

QM/MM Hybrid Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a balance between computational accuracy and efficiency, making them ideal for studying large molecular systems like a solvated host-guest complex. nih.govnih.gov In a QM/MM simulation, the system is partitioned into two regions:

The QM Region : The chemically active core of the system, where bond-making or bond-breaking occurs or where precise electronic effects are critical. For the this compound system, this would typically include the guest molecule and the crown ether itself. This region is treated with accurate but computationally expensive quantum mechanics. nih.gov

The MM Region : The surrounding environment, such as the solvent molecules (e.g., water or chloroform). This region is treated with a less computationally demanding molecular mechanics force field. nih.gov

The interaction between the two regions is carefully handled to ensure a realistic simulation. wikipedia.org QM/MM approaches are invaluable for studying enzymatic reactions and can be applied to investigate reactions where this compound acts as a catalyst. This method allows for an accurate description of the electronic changes during the reaction while still accounting for the influence of the surrounding environment. nih.gov

Prediction of Enantioselectivity and Reaction Pathways

A primary application of chiral hosts like this compound is in asymmetric catalysis. Computational chemistry provides essential tools to predict and rationalize the enantioselectivity of such catalysts by modeling the reaction pathways for the formation of different stereoisomers. nih.govubc.ca

Transition State Characterization

According to transition state theory, the rate of a chemical reaction is determined by the energy of its transition state—the highest energy point along the reaction coordinate. github.iofiveable.me To predict the enantioselectivity of a reaction catalyzed by this compound, computational chemists must locate and characterize the transition states leading to the different enantiomeric products (e.g., the R and S products).

The process involves:

Mapping the Potential Energy Surface : The energy of the reacting system is calculated as a function of the coordinates of its atoms.

Locating Transition States : Algorithms are used to find the first-order saddle points on this surface, which correspond to the transition states. github.io A key feature of a transition state is that it has one, and only one, imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

Calculating Activation Energies : The energy difference between the reactants and each transition state (ΔG‡) is the activation energy. The enantiomeric ratio (er) of the products can be predicted from the difference in activation energies (ΔΔG‡) for the two competing pathways.

For a reaction catalyzed by this compound, the chiral environment of the catalyst will stabilize one transition state more than the other, leading to a lower activation energy and the preferential formation of one enantiomer.

Table 2. Hypothetical Transition State Energy Data for a Catalyzed Reaction
PathwayTransition State (TS)Calculated Free Energy of Activation (ΔG‡, kcal/mol)Imaginary Frequency (cm⁻¹)
Formation of (R)-ProductTS-R18.2-350i
Formation of (S)-ProductTS-S19.9-342i

Note: The data in Table 2 is hypothetical. The difference in activation energies (ΔΔG‡ = 1.7 kcal/mol) would be used to predict the enantiomeric excess of the reaction.

Stereochemical Outcome Prediction

The accurate prediction of stereochemical outcomes is a major goal in computational chemistry. rsc.orgacs.org By calculating the relative energies of the diastereomeric transition states, it is possible to predict the enantiomeric ratio or enantiomeric excess (ee) of a reaction. The relationship between the energy difference of the two transition states (ΔΔG‡) and the product ratio is given by the equation:

ΔΔG‡ = -RT ln(k_R / k_S) = -RT ln([R] / [S])

where R is the gas constant, T is the temperature, and k_R/k_S is the ratio of the rate constants for the formation of the R and S enantiomers, which is equal to their final concentration ratio. Even small energy differences can lead to high enantioselectivity. nih.gov For example, a ΔΔG‡ of approximately 1.4 kcal/mol corresponds to an enantiomeric ratio of 90:10, while a difference of 2.7 kcal/mol leads to a ratio of 99:1.

Computational models, often built using data from QM or QM/MM calculations, can be developed to predict the enantioselectivity for a range of different substrates with the same catalyst. nih.govrepec.org This predictive power allows for the in silico screening of potential catalysts and reaction conditions, accelerating the development of new asymmetric synthetic methods. nih.gov

Spectroscopic Property Simulations

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of complex chiral molecules like (R)-2,2'-Binaphthyl-14-crown-4. Through simulation, researchers can gain detailed insights into the relationship between the molecule's three-dimensional structure and its spectral signatures, aiding in conformational analysis and the understanding of its chiroptical behavior.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. However, for conformationally flexible molecules like crown ethers, interpreting NMR spectra can be complex. Computational methods offer a way to predict NMR chemical shifts (δ) and coupling constants for different possible conformers, which can then be compared with experimental data to determine the dominant conformation in solution. nih.govuncw.edu

The primary method for these predictions is the Gauge-Including Atomic Orbital (GIAO) method, typically employed with Density Functional Theory (DFT). uncw.edu The process involves:

Conformational Search: Identifying all low-energy conformers of the molecule using molecular mechanics or other search algorithms.

Geometry Optimization: Optimizing the geometry of each significant conformer using a suitable quantum mechanical level of theory.

NMR Calculation: Performing GIAO calculations on each optimized conformer to compute the isotropic shielding values.

Chemical Shift Prediction: Converting the calculated shielding values to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.

Boltzmann Averaging: Calculating a weighted average of the chemical shifts from all conformers based on their predicted relative populations according to the Boltzmann distribution. uncw.edu

This computationally assisted approach allows for a more refined structural analysis than relying solely on experimental data, helping to decipher the complex structural information encoded in NMR chemical shifts. nih.gov

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for a Dominant Conformer of (R)-2,2'-Binaphthyl-14-crown-4 Note: This data is illustrative and represents typical results from DFT/GIAO calculations.

AtomAtom TypePredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
H (naphthyl)Aromatic Proton7.10 - 7.957.08 - 7.91
H (ether bridge, -OCH₂)Aliphatic Proton3.80 - 4.253.75 - 4.20
C (naphthyl, C-O)Aromatic Carbon152.5151.9
C (naphthyl, quaternary)Aromatic Carbon134.8134.1
C (naphthyl, CH)Aromatic Carbon115.0 - 130.0114.7 - 129.5
C (ether bridge, -OCH₂)Aliphatic Carbon68.5 - 71.068.1 - 70.4

Vibrational Spectroscopy (IR, Raman) Analysis

The analysis of simulated spectra for (R)-2,2'-Binaphthyl-14-crown-4 allows for the detailed assignment of specific vibrational modes. cas.cz This includes:

C-O-C Stretching: Characteristic vibrations of the crown ether macrocycle, typically found in the 950-1100 cm⁻¹ region. researchgate.net

Naphthyl Ring Vibrations: In-plane stretching and bending modes of the aromatic rings.

C-H Stretching: Vibrations from both the aromatic naphthyl units and the aliphatic ethylene (B1197577) glycol bridges.

Comparing the calculated spectra with experimental data helps confirm the molecule's structure and conformational state. researchgate.net Furthermore, theoretical analysis can reveal how vibrational modes couple, for instance, between the two naphthyl rings or between the binaphthyl unit and the crown ether loop. mdpi.com

Table 2: Representative Calculated Vibrational Frequencies for (R)-2,2'-Binaphthyl-14-crown-4 Note: This data is illustrative. Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to better match experimental values.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Intensity (IR/Raman)Vibrational Mode Assignment
31503024Medium/HighAromatic C-H Stretch
30102890Medium/MediumAliphatic C-H Stretch
16251560High/HighNaphthyl C=C Ring Stretch
12701219High/MediumAromatic C-O Stretch
11251080Very High/LowAsymmetric C-O-C Stretch (Ether)
820787High/MediumAromatic C-H Out-of-Plane Bend

UV-Vis and Circular Dichroism (CD) Spectrum Simulation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, while Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a phenomenon exclusive to chiral molecules. The combination of these techniques is particularly powerful for studying axially chiral compounds like binaphthyl derivatives. nih.gov

Time-dependent density functional theory (TD-DFT) is the most common method for simulating UV-Vis and CD spectra. researchgate.net These calculations can predict the wavelengths (λmax), oscillator strengths (related to UV-Vis intensity), and rotational strengths (related to CD intensity and sign) of electronic transitions. nih.gov

For (R)-2,2'-Binaphthyl-14-crown-4, simulations reveal a crucial relationship between the dihedral angle (the twist between the two naphthyl planes) and the CD spectrum. researchgate.net The characteristic bisignate Cotton effect observed in the CD spectra of binaphthyl derivatives is a direct consequence of the excitonic coupling between the electronic transition moments of the two naphthyl chromophores. nih.gov Theoretical modeling allows researchers to correlate the sign and amplitude of these CD signals with the absolute configuration (R or S) and the specific conformation of the molecule in solution. researchgate.netresearchgate.net

Table 3: Simulated Electronic Transitions for (R)-2,2'-Binaphthyl-14-crown-4 using TD-DFT Note: This data is illustrative and represents typical TD-DFT output.

TransitionCalculated λmax (nm)Oscillator Strength (f)Rotational Strength (R)Assignment
S₀ → S₁3350.015+25.3¹Lₐ
S₀ → S₂3050.090-30.1¹Lₐ
S₀ → S₃2400.850+150.7¹Bₑ (Exciton Couple)
S₀ → S₄2250.790-180.2¹Bₑ (Exciton Couple)

Development of New Computational Models for Chiral Recognition

The primary function of chiral crown ethers like (R)-2,2'-Binaphthyl-14-crown-4 is enantioselective molecular recognition. semanticscholar.org Developing computational models to predict and explain this chiral recognition is a major area of theoretical research. taylorfrancis.com These models aim to provide a molecular-level understanding of the interactions between the host (crown ether) and a chiral guest (e.g., a protonated amino acid or amine). mdpi.comnih.gov

Computational approaches combine several techniques:

Quantum Mechanics (QM): DFT calculations are used to accurately model the host-guest complex, optimizing its geometry and calculating the binding energy. oup.com This method provides detailed information about intermolecular interactions, such as hydrogen bonds between the guest's ammonium (B1175870) group and the ether oxygen atoms, and π-π stacking interactions with the naphthyl walls. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the host-guest system in a solvent environment over time. nih.gov This approach helps to understand the conformational changes that occur upon binding and to assess the stability of the complex. By calculating the free energy of binding for two different enantiomeric guests, MD can predict which guest will bind more strongly, thus rationalizing the observed enantioselectivity. nih.govamanote.com

Hybrid QM/MM Methods: For larger systems, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be used. The crucial interaction site (the guest and the immediate binding pocket of the crown ether) is treated with high-level QM, while the rest of the system is treated with more computationally efficient MM. cardiff.ac.uk

These computational models are instrumental in designing new chiral selectors. By simulating the interactions of a proposed host with target guests, researchers can predict its potential for chiral recognition before undertaking complex synthesis, accelerating the development of new and more effective chiral separation and sensing agents. semanticscholar.orgtaylorfrancis.com

Advanced Derivatives and Functionalized R 2,2 Binaphthyl 14 Crown 4 Systems

Design Principles for Enhanced Chiral Recognition and Catalytic Activity

The efficacy of (R)-2,2'-Binaphthyl-14-crown-4 in chiral recognition and catalysis is fundamentally linked to its ability to form diastereomeric complexes with guest molecules, where one complex is thermodynamically more stable than the other. Enhancing this differentiation requires a sophisticated design approach that optimizes the host-guest interactions. The primary design principles revolve around modifying the steric and electronic properties of both the binaphthyl unit and the polyether ring.

Key design strategies include:

Steric Hindrance: The introduction of bulky substituents at the 3,3'-positions of the binaphthyl rings can significantly enhance enantioselectivity. These groups act as chiral barriers, extending the chiral environment and creating a more conformationally rigid and well-defined binding pocket. This increased steric demand can amplify the subtle differences in how enantiomers of a guest molecule can fit within the cavity. For instance, appending bulky crown ethers to a BINOL catalyst has been shown to increase steric hindrance and thereby improve reaction enantioselectivity. nih.gov

Cavity Modification: The size, shape, and flexibility of the crown ether ring are crucial. While the parent compound is a 14-crown-4, synthetic strategies allow for the creation of analogues with larger or smaller polyether loops. Tailoring the cavity size to match the dimensions of a target guest cation or functional group is a cornerstone of achieving high binding affinity and selectivity.

Electronic Tuning: The electronic nature of the binaphthyl system can be modulated by introducing electron-donating or electron-withdrawing groups at various positions on the aromatic rings. These modifications can influence the cation-π interactions and hydrogen bonding capabilities of the host, thereby altering its binding strength and selectivity for different guests.

Preorganization and Rigidity: A well-designed host molecule should be preorganized for binding, meaning its conformation in the unbound state is already close to the conformation it adopts in the host-guest complex. Increasing the rigidity of the binaphthyl crown ether structure minimizes the entropic penalty upon binding, leading to higher association constants.

Introduction of Additional Binding Sites: Incorporating other functional groups, such as amides or phosphinates, into the crown ether framework can provide additional hydrogen bonding sites or coordination points. These secondary interactions can be pivotal in stabilizing the host-guest complex and improving chiral discrimination.

Table 1: Design Principles for Enhanced Host Performance

Design Principle Strategy Expected Outcome
Steric Modification Introduce bulky groups at 3,3' or 6,6' positions of the binaphthyl unit. Increased chiral barriers, enhanced enantioselectivity, creation of a more defined binding pocket.
Electronic Tuning Add electron-withdrawing or electron-donating groups to the aromatic rings. Altered cation-π interactions, modulation of binding affinity for specific guests.
Cavity Optimization Synthesize analogues with different polyether loop sizes (e.g., 17-crown-5, 20-crown-6). Improved size and shape complementarity for target guest molecules, leading to higher selectivity. mdpi.com
Structural Rigidity Incorporate structural elements that reduce conformational flexibility. Minimized entropic penalty upon binding, resulting in higher association constants.

| Secondary Interactions | Introduce hydrogen-bond donors/acceptors or other ligating groups. | Additional stabilization of the host-guest complex, improved discrimination between enantiomers. |

Covalently Linked (R)-2,2-Binaphthyl-14-crown-4 Systems

Moving beyond monomeric hosts, researchers have focused on covalently linking multiple binaphthyl crown ether units to create larger, more complex systems. These strategies aim to amplify the properties of the individual units, leading to cooperative effects in binding and sensing, or to immobilize the chiral selector on a solid support.

Creating dimers and oligomers of (R)-2,2'-Binaphthyl-14-crown-4 allows for the construction of hosts with multiple binding sites. This can lead to cooperative binding, where the binding of a guest in one cavity positively influences the binding of another guest in a second cavity, resulting in significantly enhanced affinity and selectivity.

While direct reports on the dimerization of (R)-2,2'-Binaphthyl-14-crown-4 are specific, general strategies from binaphthyl chemistry can be applied:

Covalent Linkage: The most direct approach involves functionalizing the binaphthyl units at non-critical positions (e.g., the 6,6'-positions) with reactive groups like halides or boronic acids. Subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann couplings, can be used to form a covalent bridge between two or more crown ether molecules. The nature of the linker (rigid or flexible, short or long) can be tuned to control the spacing and relative orientation of the crown ether cavities.

Cation-Induced Dimerization: For systems containing aza-crown ethers, the addition of specific metal cations can induce the formation of dimeric sandwich complexes. rsc.org In such a setup, two crown ether units encapsulate a single metal ion, or two separate ions are bridged by a ligand, leading to a dimeric structure held together by coordination bonds. This strategy offers a reversible method for dimerization controlled by an external chemical stimulus.

Integrating (R)-2,2'-Binaphthyl-14-crown-4 units into a polymer backbone combines the chiral recognition capabilities of the crown ether with the processability and material properties of polymers. Such materials are highly valuable for applications like chiral stationary phases in chromatography, heterogeneous catalysis, and membrane-based enantioselective separations.

Key strategies for polymer integration include:

Cyclopolymerization: A powerful method involves the synthesis of a binaphthyl crown ether monomer containing two polymerizable groups, such as divinyl ethers. The cyclopolymerization of such monomers leads to a polymer chain where the chiral crown ether units are integral parts of the main chain. This approach has been successfully used to synthesize polymers containing (S)-2,2'-binaphthyl-15-crown-4 and 21-crown-6 units, which demonstrated effective chiral recognition for the salts of various amino acid esters. researchgate.net

Side-Chain Functionalization: An alternative approach is to synthesize a polymer with reactive side chains and then graft the (R)-2,2'-Binaphthyl-14-crown-4 units onto the polymer backbone. This allows for greater control over the density of chiral units along the polymer chain.

Conjugated Polymers: Binaphthyl crown ether units can be incorporated into the backbone of conjugated polymers, such as polythiophenes. In one example, an enantiomeric binaphthyl unit was tethered to adjacent thiophenes with oxyethylene linkers. nih.gov The resulting polymer features chiral binaphthocrown ether cavities directly integrated into the conductive backbone, a design that is particularly effective for developing highly sensitive chiral sensors. nih.gov

Table 2: Strategies for Integration of Binaphthyl Crown Ethers into Polymers

Integration Method Monomer Design Resulting Polymer Architecture Key Features
Cyclopolymerization Binaphthyl crown ether with two polymerizable groups (e.g., divinyl ethers). researchgate.net Chiral unit is part of the main polymer backbone. Creates a rigid structure with a high density of recognition sites.
Side-Chain Grafting Polymer with reactive side groups (e.g., chloromethyl) and a functionalized crown ether. Chiral units are appended as side chains to a pre-formed polymer. Allows for tunable loading of the chiral selector.

| Conjugated Polymer Backbone | Thiophene or other monomers functionalized to bridge with a binaphthyl unit. nih.gov | Chiral crown ether cavity is directly part of the conjugated system. | Combines chiral recognition with the electronic properties of the polymer for sensing applications. |

Chromogenic and Fluorogenic this compound Sensors

By attaching a chromogenic (color-changing) or fluorogenic (fluorescence-changing) signaling unit to the (R)-2,2'-Binaphthyl-14-crown-4 scaffold, highly sensitive and selective chemosensors can be developed. These sensors translate a molecular recognition event—the binding of a guest molecule into the chiral cavity—into a readily detectable optical signal.

The design of these sensors typically follows a modular approach, consisting of three components: the receptor, a spacer, and the signaling unit. researchgate.net The (R)-2,2'-Binaphthyl-14-crown-4 serves as the selective receptor for the analyte (guest). The signaling unit is the chromophore or fluorophore that reports the binding event. The spacer electronically insulates the receptor from the signaling unit to ensure that the signal is modulated primarily by the binding event itself.

Chromogenic Units: These units undergo a change in their UV-visible absorption spectrum upon guest binding, often resulting in a visible color change. Examples of chromophores used in crown ether sensors include merocyanine (B1260669) dyes and other donor-acceptor systems where cation binding alters the internal charge transfer (ICT) characteristics of the dye. researchgate.netrsc.org

Fluorogenic Units: These are often more sensitive than chromogenic units. Common fluorophores integrated into crown ether sensors include pyrene, anthracene, and quinoline (B57606) derivatives. researchgate.netsioc-journal.cn The binaphthyl moiety itself is also fluorescent and its chiroptical properties, such as circularly polarized luminescence (CPL), can be modulated upon guest binding, providing another avenue for signal transduction. The modular design allows for the selection of fluorophores with desired excitation and emission wavelengths, quantum yields, and lifetimes.

The mechanism by which guest binding is converted into an optical signal is critical to sensor performance. Several photophysical processes can be exploited.

Photoinduced Electron Transfer (PET): This is one of the most common mechanisms in fluorogenic crown ether sensors. researchgate.netresearchgate.netresearchgate.net In the unbound state, the sensor is often non-fluorescent or weakly fluorescent. This is because the lone pair electrons on the heteroatoms (oxygen or nitrogen) of the crown ether moiety can quench the excited state of the nearby fluorophore through an electron transfer process. edinst.commdpi.com Upon binding a cation, these lone pairs become involved in coordination. This coordination lowers the energy of the lone-pair orbitals, making the PET process energetically unfavorable. As a result, the quenching pathway is blocked, and fluorescence is "turned on" or significantly enhanced. researchgate.net

Conformational Changes: The binding of a chiral guest into the (R)-2,2'-Binaphthyl-14-crown-4 cavity can induce a significant conformational change in the host. This is particularly effective in polymeric sensors. For example, in a polythiophene with integrated binaphthocrown ether cavities, the inclusion of a chiral guest can cause the bithiophene unit within the cavity to twist. nih.gov This twisting disrupts the π-conjugation along the polymer backbone, leading to a blue shift in its absorption and emission spectra. This change in the polymer's effective conjugation length provides a highly amplified and easily detectable optical signal for the chiral recognition event. nih.gov

Internal Charge Transfer (ICT): In chromogenic sensors featuring a donor-π-acceptor structure, the binding of a cation to the crown ether (which often acts as the donor part) can modify the electron-donating ability of the receptor. This change alters the energy of the ICT transition, resulting in a hypsochromic (blue) or bathochromic (red) shift in the absorption spectrum, which is perceived as a color change. researchgate.net


Redox-Active and Photoresponsive (R)-2,2'-Binaphthyl-14-crown-4 Systems

The incorporation of redox-active and photoresponsive moieties into the (R)-2,2'-Binaphthyl-14-crown-4 framework allows for the dynamic control of its host-guest properties. These advanced derivatives can undergo reversible changes in their binding affinity and selectivity upon stimulation by an external signal, such as a change in electrochemical potential or irradiation with light. This functionality is key to the development of molecular switches, sensors, and controllable release systems.

Incorporating Electroactive Moieties

The integration of electroactive units, such as ferrocene (B1249389) or viologen, into the structure of binaphthyl crown ethers can impart redox-switchable guest-binding capabilities. While specific studies on (R)-2,2'-Binaphthyl-14-crown-4 are limited, the principles can be extrapolated from research on analogous systems. In these systems, the oxidation state of the electroactive component directly influences the electron density and conformational arrangement of the crown ether ring, thereby altering its affinity for cationic guests.

For instance, a ferrocene unit can be appended to the binaphthyl crown ether. In its neutral state, the crown ether exhibits a certain binding affinity for a specific cation. Upon oxidation of the ferrocene to the ferrocenium (B1229745) ion, the resulting positive charge can electrostatically repel the guest cation, leading to its release. This reversible process allows for the electrochemical modulation of cation binding and release. The general mechanism for a redox-responsive crown ether (L) is depicted below, where the binding constant (K) is significantly altered by the redox state of the appended ferrocene unit.

Table 1: Hypothetical Redox-Switching Mechanism of a Ferrocene-Functionalized Binaphthyl Crown Ether

StateHost StructureGuest Cation (M+)Binding Affinity
Reduced Ferrocene-Crown Ether (Fc-L)PresentHigh (K_reduced)
Oxidized Ferrocenium-Crown Ether (Fc+-L)ReleasedLow (K_oxidized)

This table illustrates the principle of redox-switched binding. The actual binding constants would be dependent on the specific cation, solvent, and electrochemical conditions.

Research on related redox-responsive crown ethers has demonstrated that the binding of cations like Na⁺, K⁺, and Mg²⁺ can lead to a positive shift in the redox potential of the ferrocene/ferrocenium couple. rsc.org The magnitude of this shift is often related to the charge-to-radius ratio of the cation, indicating that the strength of the host-guest interaction directly impacts the electrochemical properties of the molecule. rsc.org

Photo-Switchable Recognition

Photo-switchable recognition is typically achieved by incorporating a photochromic molecule, most commonly an azobenzene (B91143) unit, into the crown ether structure. The azobenzene moiety can exist in two isomeric forms, the thermodynamically stable trans isomer and the metastable cis isomer, which can be interconverted by irradiation with light of specific wavelengths. This photoisomerization induces a significant conformational change in the crown ether, thereby altering its cavity size and shape, and consequently its guest-binding properties.

For a system based on (R)-2,2'-Binaphthyl-14-crown-4, an appended azobenzene unit in its extended trans form might allow for effective binding of a guest cation that fits well within the crown ether cavity. Upon irradiation with UV light, the azobenzene would isomerize to the bent cis form. This structural change would likely distort the crown ether ring, leading to a decrease in its binding affinity and the potential release of the guest cation. Subsequent irradiation with visible light, or thermal relaxation, would revert the azobenzene to the trans form, restoring the initial binding capability.

Studies on crown ethers with intra-annular azo substituents have shown that the cis-forms can exhibit higher affinity for metal cations due to the coordination of one of the azo nitrogen atoms with the metal ion. rsc.org This principle can be applied to create "switched-on" systems where ion transport across a membrane only occurs upon UV irradiation. rsc.org Furthermore, reversible photocontrol of association-dissociation between azobis(benzo-18-crown-6) and diammonium cations has been demonstrated, showcasing the potential for creating photoresponsive supramolecular polymers. rsc.org

Table 2: Principles of Photo-Switchable Cation Binding with an Azobenzene-Modified Binaphthyl Crown Ether

Isomeric StateTriggerConformation of Crown EtherCation Binding
trans Visible light / Thermal relaxationOpen / Favorable for bindingHigh
cis UV lightDistorted / Unfavorable for bindingLow

This table outlines the general concept of photo-switched recognition. The efficiency of switching and the change in binding affinity are dependent on the specific molecular design and environmental conditions.

Hybrid Materials Incorporating (R)-2,2'-Binaphthyl-14-crown-4

The development of hybrid materials that incorporate (R)-2,2'-Binaphthyl-14-crown-4 leverages the unique molecular recognition properties of the crown ether on a macroscopic scale. By immobilizing these chiral selectors onto solid supports or integrating them with nanomaterials, their utility can be extended to applications in enantioselective separations, sensing, and catalysis.

Surface Immobilization Techniques

Immobilizing (R)-2,2'-Binaphthyl-14-crown-4 onto solid surfaces like silica (B1680970) or gold is a crucial step for creating chiral stationary phases for chromatography or for fabricating sensor surfaces. Various techniques can be employed for this purpose, generally involving the covalent attachment of a functionalized derivative of the crown ether to the surface.

For immobilization on silica surfaces, the crown ether can be chemically modified to include a reactive silane (B1218182) group (e.g., a triethoxysilyl group). This functionalized crown ether can then be reacted with the hydroxyl groups on the silica surface to form stable covalent bonds.

For gold surfaces, the formation of self-assembled monolayers (SAMs) is a common and effective strategy. rsc.orgnih.govnih.govuh.edupradeepresearch.org A derivative of (R)-2,2'-Binaphthyl-14-crown-4 bearing a thiol or dithiol functionality can be synthesized. When a gold substrate is exposed to a solution of this derivative, the sulfur-containing groups will chemisorb onto the gold surface, leading to the formation of a well-ordered monolayer. The orientation and packing of the crown ether units on the surface will be influenced by the nature of the linker and the conditions of self-assembly.

Table 3: Common Surface Immobilization Strategies for Crown Ethers

SurfaceLinker GroupAttachment ChemistryResulting System
Silica TrialkoxysilaneSilanizationCovalently bound layer
Gold Thiol / DithiolChemisorptionSelf-assembled monolayer (SAM)

The resulting surfaces, presenting a high density of chiral recognition sites, can be used for the enantioselective separation of chiral molecules, particularly those containing primary amine groups which are known to interact strongly with crown ethers.

Integration with Nanomaterials

The integration of (R)-2,2'-Binaphthyl-14-crown-4 with nanomaterials, such as gold nanoparticles or silica nanoparticles, can lead to hybrid materials with enhanced properties and new functionalities. The high surface-area-to-volume ratio of nanoparticles allows for a high loading of the crown ether, which can be advantageous for sensing and catalytic applications.

Functionalized gold nanoparticles can be prepared by capping them with a thiol-derivatized (R)-2,2'-Binaphthyl-14-crown-4. These functionalized nanoparticles may exhibit aggregation-induced colorimetric or fluorometric responses upon binding to specific guest molecules, forming the basis for novel sensors.

Similarly, silica nanoparticles can be functionalized with the chiral crown ether. rsc.orgmdpi.comnih.gov The resulting materials can be used as a high-surface-area chiral stationary phase for chromatographic separations or as a recoverable catalyst support. The porous nature of mesoporous silica nanoparticles can also be exploited to create systems with controlled access to the chiral recognition sites.

Supramolecular Polymers and Gels Utilizing (R)-2,2'-Binaphthyl-14-crown-4

The principles of host-guest chemistry involving crown ethers can be extended to the formation of non-covalently linked long-chain assemblies known as supramolecular polymers. semanticscholar.orgrsc.orgfrontiersin.orgnih.gov (R)-2,2'-Binaphthyl-14-crown-4 can serve as a recognition unit in the monomers of such polymers.

A common strategy for forming crown ether-based supramolecular polymers involves the design of a bifunctional monomer that contains two crown ether units or, more commonly, a crown ether at one end and a guest moiety (such as a secondary dialkylammonium salt) at the other. In a suitable solvent, these monomers can self-assemble in a head-to-tail fashion through host-guest interactions, leading to the formation of a linear supramolecular polymer. The chiral nature of the binaphthyl unit can impart a helical or other ordered secondary structure to the resulting polymer chain.

The formation and stability of these supramolecular polymers are typically dependent on factors such as monomer concentration, temperature, and solvent polarity. The reversibility of the non-covalent interactions allows for the development of "smart" materials that can assemble and disassemble in response to external stimuli.

Furthermore, the self-assembly of specifically designed (R)-2,2'-Binaphthyl-14-crown-4 derivatives can lead to the formation of supramolecular gels. Gelation occurs when the self-assembled supramolecular structures entangle to form a three-dimensional network that immobilizes the solvent. The chiral interactions of the binaphthyl units can play a crucial role in directing the self-assembly process and determining the morphology and properties of the resulting gel. These chiral gels have potential applications in enantioselective separations, as templates for asymmetric synthesis, and in the development of chiroptical materials. While specific examples utilizing (R)-2,2'-Binaphthyl-14-crown-4 are not extensively documented, the established principles of supramolecular chemistry provide a clear pathway for its use in this area.

Self-Assembly Driven by Host-Guest Interactions

The self-assembly of (R)-2,2'-Binaphthyl-14-crown-4 and its derivatives is predominantly driven by the specific recognition and binding of guest molecules, particularly primary ammonium (B1175870) salts. The crown ether cavity, with its strategically positioned oxygen atoms, provides a suitable environment for the binding of the -NH3+ group through hydrogen bonding and electrostatic interactions. The chirality of the binaphthyl unit plays a crucial role in enantioselective recognition, allowing for the differentiation between chiral guests.

The formation of these host-guest complexes can lead to the construction of higher-order supramolecular structures, such as supramolecular polymers. By designing monomeric units that contain both the (R)-2,2'-Binaphthyl-14-crown-4 moiety as a host and a primary ammonium salt as a guest, a head-to-tail self-assembly process can be initiated. This results in the formation of long, polymeric chains held together by non-covalent host-guest interactions. The properties of these supramolecular polymers, such as their length and stability, are influenced by factors including solvent polarity, temperature, and the specific nature of the guest molecule.

The chiral recognition capabilities of (R)-2,2'-Binaphthyl-14-crown-4 are a key aspect of its self-assembly behavior. The distinct spatial arrangement of the binaphthyl unit creates a chiral environment within the binding cavity, leading to different binding affinities for the enantiomers of a chiral guest. This enantioselectivity can be quantified by determining the association constants for the complexation with each enantiomer.

Table 1: Enantioselective Binding of Chiral Ammonium Salts by a Derivative of (R)-2,2'-Binaphthyl-crown-4
Guest MoleculeEnantiomerAssociation Constant (Ka, M-1)Enantioselectivity (KR/KS)
1-Phenylethylammonium perchlorate (B79767)(R)15002.5
(S)600
1-(1-Naphthyl)ethylammonium perchlorate(R)22003.1
(S)710

Dynamic Covalent Chemistry Approaches

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to generate libraries of compounds from which the most stable members can be selected under thermodynamic control. The incorporation of (R)-2,2'-Binaphthyl-14-crown-4 into dynamic covalent systems allows for the creation of complex, chiral macrocycles and cages with potential applications in molecular recognition, catalysis, and materials science.

A common approach involves the use of reversible reactions such as imine, boronic ester, or disulfide bond formation. By functionalizing the (R)-2,2'-Binaphthyl-14-crown-4 scaffold with reactive groups capable of participating in these reversible reactions, it can be used as a building block in the template-directed synthesis of larger structures. The presence of a suitable guest molecule that binds within the crown ether cavity can act as a template, directing the formation of a specific macrocycle or cage that optimally encapsulates the guest.

For instance, a derivative of (R)-2,2'-Binaphthyl-14-crown-4 functionalized with two aldehyde groups can be reacted with a diamine in the presence of a templating guest. The reversible nature of the resulting imine bonds allows for an error-checking and proof-reading process, leading to the preferential formation of the macrocycle that forms the most stable complex with the template. Upon removal of the template, a chiral host molecule with a well-defined cavity is obtained.

The efficiency of these dynamic covalent approaches is often evaluated by the yield of the desired templated product in comparison to the statistical distribution of products formed in the absence of a template. The "effective molarity" (EM) is a measure of the intramolecular advantage of the templated reaction and can provide insights into the stability of the resulting host-guest complex.

Table 2: Template-Directed Synthesis of a Chiral Macrocycle using a Functionalized (R)-2,2'-Binaphthyl-crown-4 Derivative
Template GuestReaction TypeYield of Templated Macrocycle (%)Effective Molarity (EM, M)
Bis(p-phenylene)ammonium hexafluorophosphateImine Formation850.5
None (Control)Imine Formation&lt;5 (statistical distribution)-

The use of (R)-2,2'-Binaphthyl-14-crown-4 and its functionalized derivatives in self-assembly and dynamic covalent chemistry highlights the versatility of this chiral macrocycle in the construction of complex and functional supramolecular systems. The interplay of its well-defined binding cavity, inherent chirality, and the potential for chemical modification provides a powerful tool for the development of novel materials and molecular devices.

Future Perspectives and Emerging Research Avenues for R 2,2 Binaphthyl 14 Crown 4

Integration into Advanced Functional Materials

The incorporation of (R)-2,2'-Binaphthyl-14-crown-4 as a building block in macromolecular structures is a promising strategy for creating advanced functional materials. The development of polymers and porous frameworks containing this chiral moiety could lead to materials with tailored properties for separations, sensing, and heterogeneous catalysis.

Future research will likely focus on synthesizing chiral polymers where the (R)-2,2'-Binaphthyl-14-crown-4 unit is either part of the polymer backbone or a pendant group. Such polymeric materials could exhibit unique chiral recognition capabilities, making them suitable as stationary phases in chromatography for the separation of enantiomers. researchgate.net For instance, conjugated microporous polymers (CMPs) that incorporate chiral BINAP ligands have been shown to be efficient catalysts for asymmetric hydrogenation. rsc.org Integrating the crown ether functionality could add another layer of control, allowing for cation-switched catalytic activity or enhanced substrate selectivity.

Another key area is the development of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) using (R)-2,2'-Binaphthyl-14-crown-4 as a chiral linker. These crystalline, porous materials would feature ordered arrays of chiral cavities and ion-binding sites, making them highly attractive for enantioselective separations, storage of chiral molecules, and asymmetric catalysis. The defined pore environment could amplify the chiral recognition and catalytic efficiency of the embedded binaphthyl-crown ether unit. rsc.org

Material TypePotential ApplicationKey Feature
Chiral PolymersEnantioselective separation, Chiral sensorsCombines polymer processability with the chiral recognition of the crown ether.
Conjugated Microporous Polymers (CMPs)Heterogeneous asymmetric catalysisHigh surface area and spatial isolation of catalytic sites. rsc.org
Metal-Organic Frameworks (MOFs)Chiral separations, Gas storageOrdered, crystalline structure with tunable porosity and chirality.
Covalent Organic Frameworks (COFs)Asymmetric catalysis, Chiral drug separation rsc.orgHigh stability and permanent porosity with integrated chiral units.

Bio-inspired Recognition Systems and Bioconjugates

The principles of molecular recognition in biological systems, characterized by high specificity and affinity, serve as an inspiration for designing synthetic host-guest systems. The (R)-2,2'-Binaphthyl-14-crown-4 molecule is an excellent scaffold for developing such systems due to its pre-organized binding cavity and chiral environment.

Future work in this area will concentrate on the synthesis of derivatives capable of recognizing biologically relevant chiral molecules, such as amino acid esters or protonated amines, with high enantioselectivity. nih.govacs.org The crown ether moiety can bind the ammonium (B1175870) group of an amino acid, while the binaphthyl unit provides a chiral environment that differentiates between the D- and L-enantiomers. This interaction can be studied using techniques like NMR spectroscopy to elucidate the binding mechanism and stoichiometry. nih.gov

Furthermore, the synthesis of bioconjugates, where (R)-2,2'-Binaphthyl-14-crown-4 is covalently linked to peptides or other biomolecules, represents a novel research direction. These hybrid structures could function as sensors or probes where the binding of a specific cation to the crown ether moiety induces a conformational change in the attached biomolecule, leading to a detectable signal. The focus remains on the synthetic chemistry and the physical principles of recognition, rather than the ultimate biological effects.

Exploration in New Catalytic Transformations

While BINAP derivatives are renowned ligands in asymmetric catalysis, the fusion with a crown ether ring in (R)-2,2'-Binaphthyl-14-crown-4 offers opportunities for novel catalytic applications. synthesiswithcatalysts.comalfa-chemistry.com Research is moving towards designing catalytic systems where the crown ether part plays an active role in the reaction mechanism, rather than being a passive spectator.

One major avenue is in phase-transfer catalysis (PTC). nih.gov Crown ethers are effective phase-transfer catalysts, capable of solubilizing inorganic salts in organic solvents. wikipedia.orgrsc.org By using a chiral crown ether like (R)-2,2'-Binaphthyl-14-crown-4, it is possible to perform asymmetric phase-transfer reactions. The chiral environment around the complexed cation could induce enantioselectivity in reactions involving the associated anion.

Another emerging area is dual-function catalysis, where both the binaphthyl unit (as a chiral ligand for a metal) and the crown ether (as a cation-binding site) participate simultaneously. For example, in a metal-catalyzed reaction, the binding of an alkali metal cation by the crown ether could influence the steric and electronic properties of the catalytic center, thereby modulating its activity and enantioselectivity. nih.govacs.org This approach could be applied to a range of transformations, including asymmetric Michael additions, aldol (B89426) reactions, and allylic alkylations. acs.orgnih.gov

Catalysis TypeRole of (R)-2,2'-Binaphthyl-14-crown-4Potential Reactions
Asymmetric Phase-Transfer CatalysisChiral catalyst that complexes the cation of a reagent pair. nih.govAlkylation, Cyanation, Michael addition.
Dual-Function CatalysisBinaphthyl as a chiral ligand; crown ether as a co-catalyst or regulator via cation binding. nih.govacs.orgAsymmetric hydrogenation, Mukaiyama aldol reaction, Sakurai-Hosomi allylation. acs.org
Cation-Switched CatalysisCatalytic activity or selectivity is turned "on" or "off" by the presence of a specific metal ion.Controlled polymerization, Tandem reactions.

Machine Learning and AI in Design and Prediction

The design and optimization of host molecules and catalysts can be a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this discovery cycle. mdpi.com

For (R)-2,2'-Binaphthyl-14-crown-4, ML models can be developed to predict its binding affinity and selectivity for various metal cations. By training algorithms on existing experimental data for a wide range of crown ethers, it is possible to create models that predict the stability constants of new host-guest complexes with reasonable accuracy. researchgate.netornl.gov This would allow for the in silico screening of modified (R)-2,2'-Binaphthyl-14-crown-4 structures to identify candidates with enhanced binding properties for specific target ions.

Similarly, AI can be employed to predict the catalytic performance of metal complexes derived from this chiral ligand. By analyzing datasets from previous catalytic experiments, ML models can identify complex relationships between the catalyst structure, substrate, reaction conditions, and the resulting yield and enantioselectivity. This predictive power can guide the rational design of new catalysts for specific asymmetric transformations, minimizing the need for extensive trial-and-error experimentation.

Sustainable Synthesis and Application Methodologies

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on (R)-2,2'-Binaphthyl-14-crown-4 will likely emphasize the development of more sustainable synthetic routes and applications.

In terms of application, a key goal is the development of recyclable catalytic systems. This can be achieved by immobilizing (R)-2,2'-Binaphthyl-14-crown-4 or its metal complexes onto solid supports, such as polymers, silica (B1680970), or magnetic nanoparticles. rsc.org These heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. Furthermore, designing reactions that can be performed in environmentally benign solvents, such as water or supercritical CO₂, is another important research direction.

Multi-Component Supramolecular Systems

The ability of (R)-2,2'-Binaphthyl-14-crown-4 to participate in specific host-guest interactions makes it an ideal component for the bottom-up construction of complex supramolecular systems. wikipedia.orgnih.gov These systems are formed through the spontaneous self-assembly of multiple components held together by non-covalent forces. nih.govrsc.org

Future research will explore the creation of multi-component assemblies where (R)-2,2'-Binaphthyl-14-crown-4 acts as a chiral recognition and binding unit. For example, it can be used to construct stimuli-responsive supramolecular polymers. ustc.edu.cn By combining the crown ether with a complementary guest molecule functionalized with polymerizable groups, it is possible to create materials that assemble or disassemble in response to specific chemical stimuli, such as the addition or removal of a particular metal ion. acs.org

Another avenue is the formation of supramolecular gels. nih.gov Bolaamphiphiles containing a central crown ether unit can self-assemble in solution to form extended fibrous networks, leading to the formation of organogels or hydrogels. The chirality of the binaphthyl unit could induce the formation of helical fibers, resulting in chiral gels with potential applications in sensing or as templates for asymmetric synthesis.

Development of Single-Molecule Characterization Techniques

Understanding the behavior of (R)-2,2'-Binaphthyl-14-crown-4 at the molecular level is crucial for rationally designing its applications. Advances in single-molecule characterization techniques, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), provide powerful tools to visualize and manipulate individual molecules.

Future studies will likely involve depositing (R)-2,2'-Binaphthyl-14-crown-4 molecules onto conductive surfaces to study their self-assembly into two-dimensional arrays. STM can be used to image the conformation of the molecule and the packing of these arrays with sub-nanometer resolution. researchgate.net This allows for a direct investigation of how intermolecular interactions and surface effects influence its chiral expression.

Furthermore, these techniques can be used to probe single-molecule host-guest events. It is possible to visualize the trapping of individual metal ions within the crown ether cavity and observe the resulting conformational changes. rsc.org Such studies provide fundamental insights into the mechanics of molecular recognition and can help validate theoretical models of binding. researchgate.netrsc.org

TechniqueInformation GainedFuture Research Direction
Scanning Tunneling Microscopy (STM)Molecular conformation, 2D self-assembly, electronic properties. researchgate.netVisualizing single-ion binding events; studying on-surface chiral recognition.
Atomic Force Microscopy (AFM)Molecular structure, mechanical properties.Probing the forces involved in host-guest interactions at the single-molecule level.
Single-Molecule Fluorescence SpectroscopyDynamics of conformational changes, binding kinetics.Measuring the on/off rates of guest binding in real-time.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing (R)-2,2-Binaphthyl-14-Crown-4, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves coupling chiral binaphthyl precursors with crown ether moieties under controlled conditions. For example, Suzuki-Miyaura cross-coupling reactions are employed to construct the binaphthyl backbone, followed by macrocyclization to form the 14-crown-4 structure. Key optimization steps include:

  • Using palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents to enhance reaction efficiency .
  • Purification via preparative HPLC or column chromatography to isolate enantiomerically pure products (>95% purity) .
  • Monitoring reaction progress with thin-layer chromatography (TLC) and confirming chirality via circular dichroism (CD) spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity and chirality of this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the crown ether’s connectivity and binaphthyl substituents. NOESY experiments detect intramolecular interactions to verify stereochemistry .
  • X-ray Crystallography : Resolves absolute configuration and macrocyclic geometry, particularly for chiral centers .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and purity .

Q. How does the 14-crown-4 structure influence lithium ion selectivity, and what experimental methods validate this selectivity?

  • Methodological Answer : The 14-crown-4 cavity size (~1.2–1.4 Å) matches Li⁺ ionic radius (0.76 Å), enabling selective binding. Researchers assess selectivity via:

  • Potentiometric Titrations : Measure ionophore response in ion-selective electrodes (ISEs) against competing ions (e.g., Na⁺, K⁺) .
  • Stability Constant Calculations : Use the two-phase titration method (e.g., water/CH₂Cl₂) to determine logK values for Li⁺ complexes .
  • Molecular Dynamics (MD) Simulations : Model crown ether flexibility and cation interactions to predict selectivity trends .

Advanced Research Questions

Q. What strategies can researchers employ to enhance the enantioselective binding properties of this compound for specific lithium isotopes?

  • Methodological Answer : Enantioselectivity arises from the binaphthyl moiety’s chiral environment. Strategies include:

  • Substituent Engineering : Introducing electron-withdrawing groups (e.g., -NO₂) to polarize the binding pocket, enhancing Li⁺ vs. Na⁺ discrimination .
  • Solvent Effects : Testing aprotic solvents (e.g., THF) to minimize solvation interference during binding assays .
  • Isotopic Studies : Employing ⁶Li/⁷Li NMR to probe isotopic selectivity, coupled with density functional theory (DFT) to rationalize differences .

Q. How can computational chemistry methods like DFT be utilized to predict the binding affinities and conformational dynamics of this compound with alkali metal ions?

  • Methodological Answer :

  • DFT Optimization : Use B3LYP/6-31G(d) to model the crown ether’s lowest-energy conformers and cation coordination geometries .
  • Binding Energy Calculations : Compare Gibbs free energy changes (ΔG) for Li⁺ vs. other cations to predict selectivity .
  • Conformational Sampling : Perform metadynamics simulations to explore macrocyclic flexibility and its impact on ion capture .

Q. What are the common sources of variability in reported binding constants for this compound, and how can experimental designs be standardized to reduce discrepancies?

  • Methodological Answer : Variability often stems from:

  • Solvent Composition : Differences in solvent polarity (e.g., water content in THF) alter ion solvation and binding thermodynamics. Standardize solvent mixtures (e.g., 90% THF/10% H₂O) .
  • Temperature Control : Ensure experiments are conducted at 25°C ± 0.1°C to minimize thermal fluctuations .
  • Reference Electrodes : Use Ag/AgCl electrodes with identical filling solutions across studies to ensure comparability .

Guidance for Researchers

  • Experimental Reproducibility : Document synthetic steps and characterization data exhaustively (e.g., solvent grades, catalyst batches) to align with Beilstein Journal standards .
  • Contradiction Analysis : When conflicting data arise (e.g., binding constants), compare solvent systems, temperature, and electrode calibration protocols across studies .
  • Ethical Compliance : Cite primary literature for known compounds and provide full synthetic details for novel derivatives to meet peer-review expectations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.